Methylenecyclopropane
Description
Properties
IUPAC Name |
methylidenecyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-4-2-3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGHLZBESSREDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210361 | |
| Record name | Methylenecyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-73-0 | |
| Record name | Methylenecyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylidenecyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenecyclopropane | |
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| Record name | Methylenecyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.584 | |
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| Record name | Methylidenecyclopropane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC8LG5TD4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Theoretical Insights into the Stability and Reactivity of Methylenecyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methylenecyclopropane (MCP), a strained cyclic hydrocarbon, has long intrigued chemists due to its unique structural features and versatile reactivity. Its inherent ring strain and the presence of an exocyclic double bond make it a valuable building block in organic synthesis and a subject of fundamental theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability and reactivity of this fascinating molecule, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of its core chemical principles.
Stability of this compound: A Quantitative Perspective
The stability of this compound is intrinsically linked to its high degree of ring strain. Theoretical calculations have been instrumental in quantifying this strain and understanding its origins.
Strain Energy and Heat of Formation
Computational studies have provided precise values for the strain energy and heat of formation of this compound. These values are crucial for predicting its thermodynamic behavior and reactivity.
| Property | Theoretical Value (kcal/mol) | Computational Method | Reference |
| Strain Energy | 41.0 | Not Specified | [1] |
| Relative Enthalpy | |||
| vs. 1-Methylcyclopropene | 12.4 (MCP is more stable) | B3LYP/aug-cc-PVDZ | [2][3] |
| vs. 1-Methylcyclopropene | 11.2-11.4 (MCP is more stable) | Theoretical | [3] |
| Relative Gibbs Energy | |||
| vs. 1-Methylcyclopropene | 11.7 (MCP is more stable) | B3LYP/aug-cc-PVDZ | [3] |
Geometric Parameters
The unique bonding in this compound results in distinct bond lengths and angles, which have been accurately predicted by theoretical calculations.
| Parameter | Theoretical Value | Computational Method | Reference |
| Bond Lengths (Å) | |||
| C1-C2 | 1.455 | M06/aug-cc-PVDZ | [3] |
| C2-C3 | 1.556 | M06/aug-cc-PVDZ | [3] |
| C1=C4 (exocyclic) | ~1.30 | Not Specified | [2] |
| Bond Angles (°) | |||
| C2-C1-C3 | Not Specified | Not Specified | |
| H-C-H (methylene) | Not Specified | Not Specified |
Understanding the Bonding: The Walsh Orbital Model
The bonding in cyclopropane and its derivatives is often described using the Walsh orbital model, which provides a more nuanced picture than simple sp³ hybridization. This model helps to explain the molecule's reactivity, particularly its ability to react with electrophiles and participate in cycloaddition reactions. The model involves the combination of sp²-hybridized carbons and pure p-orbitals to form the three-membered ring.
Reactivity of this compound: Theoretical Perspectives
Theoretical studies have been pivotal in mapping the potential energy surfaces of various reactions involving this compound, providing detailed mechanistic insights into its reactivity.
Rearrangement Reactions
This compound is known to undergo thermal and photochemical rearrangements. Computational studies have elucidated the mechanisms of these transformations, including the role of diradical intermediates.
Cycloaddition Reactions
The exocyclic double bond of this compound readily participates in cycloaddition reactions. Density Functional Theory (DFT) calculations have been extensively used to study the mechanism, regioselectivity, and stereoselectivity of these reactions.[4] For instance, the [3+2] cycloaddition of nitrones to this compound has been investigated, revealing the non-polar nature of the reaction.[4]
Methodologies in Theoretical Studies
The accuracy of theoretical predictions heavily relies on the chosen computational methods. A variety of ab initio and DFT methods have been applied to study this compound.
Computational Protocols
A typical computational workflow for investigating the reactivity of this compound involves several key steps, from initial structure optimization to the analysis of the reaction pathway.
Key Computational Details from Literature:
-
Software: Gaussian 09 is a commonly used software package for these types of calculations.[2][5]
-
Functionals: A range of DFT functionals have been employed, including B3LYP and M06, to balance accuracy and computational cost.[2][3]
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used.[2][3] For higher accuracy, geometry optimization at a lower level of theory (e.g., double-zeta basis set) can be followed by a single-point energy calculation at a higher level (e.g., triple-zeta basis set).[6]
-
Methods for Reaction Pathways: Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (QST2/QST3) methods.[7] Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state connects the correct reactants and products.
Experimental Protocols for Kinetic Studies
Experimental validation is crucial for theoretical models. Kinetic studies of this compound rearrangements often involve:
-
Reaction Conditions: The reactions are typically carried out in the gas phase or in solution at elevated temperatures.
-
Analytical Techniques: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of the reaction and identify the products.
-
Kinetic Analysis: Rate constants are determined by fitting the experimental concentration-time data to appropriate kinetic models. The Arrhenius equation is then used to determine the activation energy of the rearrangement.
Conclusion
Theoretical studies have provided invaluable insights into the fundamental properties of this compound, explaining its inherent instability and diverse reactivity. The synergy between computational chemistry and experimental investigations continues to deepen our understanding of this important molecule, paving the way for its application in the synthesis of complex organic molecules and the development of novel therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals seeking to explore the rich chemistry of this compound.
References
- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 2. jjeci.net [jjeci.net]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. gaussian.com [gaussian.com]
Spectroscopic Characterization of Methylenecyclopropane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation and characterization of methylenecyclopropane derivatives. These strained cyclic compounds are of significant interest in organic synthesis and medicinal chemistry due to their unique reactivity and presence in some natural products.[1] Accurate characterization is paramount for understanding their structure, purity, and behavior in chemical reactions.
This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this class of molecules. Detailed experimental protocols and tabulated spectral data for the parent compound, this compound, and its derivatives are provided to serve as a practical reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. The high ring strain and unique electronic environment of these molecules result in characteristic chemical shifts and coupling constants.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons and their connectivity. In this compound, the exocyclic vinyl protons and the endocyclic ring protons typically appear in distinct regions of the spectrum. The strained nature of the cyclopropane ring often results in complex, non-first-order splitting patterns.[2]
Key ¹H NMR Spectral Features:
-
Vinyl Protons (=CH₂): These protons typically resonate in the downfield region of the aliphatic spectrum, influenced by the double bond's anisotropy.
-
Ring Protons (-CH₂-): These protons are shielded due to the ring strain and appear more upfield compared to typical acyclic alkanes.[3]
-
Coupling Constants: Geminal, vicinal, and long-range couplings are observed. The geminal coupling constant of the vinyl protons has been noted to be positive, which is an interesting feature.[4]
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the sp²-hybridized carbons of the double bond are distinct from the sp³-hybridized ring carbons.
Key ¹³C NMR Spectral Features:
-
Exocyclic Methylene Carbon (=CH₂): This carbon is deshielded and appears significantly downfield.
-
Quaternary Ring Carbon (C=C): The sp² carbon within the ring is also found in the downfield region.
-
Endocyclic Methylene Carbons (-CH₂-): These carbons are highly shielded and resonate at unusually high field, sometimes even showing negative chemical shifts relative to TMS in the parent cyclopropane.[5] This shielding is a hallmark of the cyclopropane ring's unique electronic structure.
Tabulated NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent this compound.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Vinyl (=CH₂) | 4.8 - 5.5 | Multiplet | Jgem: ~0-2 Hz; Jlong-range: ~2-3 Hz |
| Ring (-CH₂-) | 0.5 - 1.5 | Multiplet | Jgem: ~-4 to -8 Hz; Jcis/trans: ~5-10 Hz |
Table 1: General ¹H NMR Data for this compound Derivatives.
| Carbon Type | Chemical Shift (δ, ppm) |
| Quaternary Ring Carbon (>C=) | 130 - 140 |
| Exocyclic Methylene (=CH₂) | 100 - 110 |
| Endocyclic Methylene (-CH₂-) | 2 - 15 |
Table 2: General ¹³C NMR Data for this compound Derivatives.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes influence chemical shifts.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and dispersion of signals.[2]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratio of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Use a spectral width of approximately 0-220 ppm.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex derivatives to establish connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the most characteristic absorptions are from the C=C double bond and the strained C-H bonds of the cyclopropane ring.
Key IR Spectral Features:
-
C=C Stretch: The exocyclic C=C stretching vibration is a key diagnostic peak and is consistently found at a characteristic frequency. For 1-methylene-2-vinylcyclopropane and its derivatives, this is reported at 1745 cm⁻¹.[4] In the parent this compound, it is observed around 1742 cm⁻¹.[6]
-
=C-H Stretch: The stretching of the vinylic C-H bonds typically appears just above 3000 cm⁻¹.
-
Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropane ring also show stretching vibrations in the region of 3000-3100 cm⁻¹.[7]
-
CH₂ Scissoring/Bending: Vibrations associated with the methylene groups in the ring appear in the fingerprint region.[7]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| =C-H Stretch | 3080 - 3100 | Medium |
| Ring C-H Stretch | 3000 - 3080 | Medium |
| C=C Stretch | 1740 - 1785 | Medium-Strong |
| CH₂ Bending (Ring) | 1440 - 1480 | Medium |
| Ring Skeletal Vibration | 1000 - 1020 | Medium |
Table 3: Characteristic IR Absorption Frequencies for this compound.[6][7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be mulled with Nujol or ground with dry KBr powder and pressed into a thin pellet.
-
Gas Phase: For volatile compounds like the parent this compound, spectra can be recorded in the gas phase using a gas cell.[6]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent/mulling agent).
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹) for a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[8]
Key MS Fragmentation Features:
The high strain energy of the this compound ring (around 41.0 kcal/mol) influences its fragmentation.[9] Upon ionization, the molecular ion can undergo ring-opening to form more stable intermediates.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is usually observable.
-
Ring Opening: A common fragmentation pathway involves the opening of the three-membered ring.
-
Loss of H•: Loss of a hydrogen radical can lead to the formation of a stable allyl cation (m/z 41 for cyclopropane).[10]
-
Other Fragments: For the parent this compound (C₄H₆, MW=54.09), significant fragments may include C₃H₃⁺ (m/z 39).[10]
| m/z | Possible Fragment | Significance |
| 54 | [C₄H₆]⁺• | Molecular Ion |
| 53 | [C₄H₅]⁺ | Loss of H• |
| 41 | [C₃H₅]⁺ | Possible Allyl Cation after rearrangement |
| 39 | [C₃H₃]⁺ | Common fragment in cyclic systems |
Table 4: Common Fragments in the Mass Spectrum of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
GC-MS: For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, separated on a column, and then introduced into the MS.
-
Direct Infusion: A solution of the sample can be directly infused into the ion source, typically for soft ionization techniques.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. It is commonly used with GC-MS.
-
Soft Ionization (e.g., ESI, CI): Electrospray Ionization or Chemical Ionization are gentler methods that often leave the molecular ion intact, which is useful for confirming the molecular weight.
-
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[11]
-
Detection: An ion detector measures the abundance of each ion.
-
Data Analysis: The resulting mass spectrum plots ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecule and its fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. While simple, non-conjugated methylenecyclopropanes do not absorb strongly in the standard UV-Vis range (200-800 nm), derivatives with conjugated systems (e.g., additional double bonds, aromatic rings) will exhibit characteristic absorptions.[12] The technique is particularly useful for quantifying concentrations of such derivatives.
Key UV-Vis Spectral Features:
-
π → π* Transitions: For derivatives with extended conjugation, these transitions will be the most prominent, and their λmax will shift to longer wavelengths (bathochromic shift) as the extent of conjugation increases.
-
n → π* Transitions: If heteroatoms with lone pairs (e.g., in cyclopropylimines) are part of a conjugated system, these weaker transitions may be observed at longer wavelengths.[13]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., acetonitrile, cyclohexane, ethanol).
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Place a cuvette containing the pure solvent in the reference beam path.
-
Place the sample cuvette in the sample beam path.
-
Scan the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), if the concentration is known.
Visualization of Workflows and Relationships
Logical Flow of Spectroscopic Analysis
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 9. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
fundamental properties of methylenecyclopropane for organic synthesis
An In-depth Technical Guide on the Fundamental Properties of Methylenecyclopropane for Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (MCP) is a highly strained, yet stable, three-membered carbocycle that has emerged as a versatile and powerful building block in modern organic synthesis. Its unique structural features, characterized by high ring strain and the presence of a reactive exocyclic double bond, provide a strong thermodynamic driving force for a variety of chemical transformations. This guide provides an in-depth analysis of the fundamental properties of this compound, including its structure, bonding, and reactivity. We will explore its utility in a range of synthetic applications such as ring-opening reactions, cycloadditions, and metal-catalyzed transformations. This document also includes a compilation of key physical and spectroscopic data, detailed experimental protocols for representative reactions, and visualizations of core reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.
Introduction
The cyclopropane ring is a prevalent motif in numerous natural products and pharmaceutical agents, valued for the unique conformational constraints and metabolic stability it imparts. Among functionalized cyclopropanes, this compound (MCP) stands out due to its exceptionally high strain energy, approximately 41.0 kcal/mol, which is significantly greater than that of cyclopropane itself (27.5 kcal/mol). This increased strain arises from the introduction of an sp²-hybridized carbon center into the three-membered ring. The relief of this ring strain serves as a potent thermodynamic driving force, enabling a diverse array of chemical reactions that are often inaccessible to less strained systems. Consequently, MCPs have become invaluable intermediates for the construction of complex molecular architectures, participating in ring-opening reactions, various modes of cycloaddition, and numerous transition metal-catalyzed processes. This guide aims to provide a thorough examination of the core properties of MCP and its applications in contemporary organic synthesis.
Structural and Physical Properties
This compound is a colorless, easily condensed gas at standard conditions. Its structure is defined by a cyclopropane ring with an exocyclic double bond. This arrangement leads to significant angle strain and unique bonding characteristics, which are the source of its high reactivity.
Physical and Thermochemical Properties
The fundamental physical and thermochemical data for this compound are summarized in the table below. This data is crucial for understanding its stability, reactivity, and handling.
| Property | Value | Units | Reference |
| Molecular Formula | C₄H₆ | - | |
| Molar Mass | 54.09 | g/mol | |
| Boiling Point | 9 to 12 | °C | |
| Density | 0.8 | g/cm³ | |
| Strain Energy (SE) | 41.0 | kcal/mol | |
| Std. Enthalpy of Formation (ΔfH°gas) | 201 ± 2 | kJ/mol | |
| Std. Enthalpy of Combustion (ΔcH°gas) | -2632.0 ± 1.9 | kJ/mol | |
| Ionization Energy | 9.57 | eV |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound and its derivatives. The key spectroscopic signatures are provided below.
| Spectroscopy Type | Peak/Shift | Description | Reference |
| ¹H NMR (CDCl₃) | δ ~5.4 | s, 2H (=CH₂) | |
| δ ~0.8 | s, 4H (-CH₂-) | ||
| ¹³C NMR (CDCl₃) | δ ~131.0 | Quaternary C (C=) | |
| δ ~103.5 | Methylene C (=CH₂) | ||
| δ ~3.3 | Ring C (-CH₂-) | ||
| Infrared (IR) | ~3080 | cm⁻¹ | =C-H stretch |
| ~1680 | cm⁻¹ | C=C stretch | |
| ~1020 | cm⁻¹ | Cyclopropane ring |
Reactivity and Synthetic Applications
The high reactivity of MCPs, driven by strain release, allows them to participate in a wide range of transformations. These reactions can be broadly categorized into pathways that either preserve or open the cyclopropane ring.
Caption: Major reaction pathways of this compound.
Ring-Opening Reactions
The release of strain energy is a primary driver for the ring-opening reactions of MCPs. These transformations typically proceed through radical or ionic intermediates, leading to a variety of linear or larger cyclic structures. A common pathway involves the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. This reactivity has been harnessed in radical clock reactions and for the synthesis of complex acyclic and cyclic systems.
Caption: General mechanism for radical-mediated ring-opening.
Cycloaddition Reactions
MCPs are excellent partners in cycloaddition reactions, acting as versatile C1, C2, or C3 synthons. Depending on the reaction partner and catalyst, MCPs can undergo [3+2], [1+4], [2+2], and other modes of cycloaddition. Transition metal catalysis, particularly with nickel and palladium, is often employed to control the regioselectivity of these transformations, providing access to five-membered carbocycles and heterocycles, which are common cores in bioactive molecules.
Caption: Simplified workflow for a Ni-catalyzed [3+2] cycloaddition.
Visible-Light-Induced Reactions
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and MCPs have proven to be excellent substrates in these reactions. These transformations proceed under mild conditions and exhibit high functional group tolerance. Photocatalysis allows for the generation of radical intermediates from MCPs, which can then engage in a variety of cascade reactions, cyclizations, and difunctionalizations to produce complex molecular scaffolds.
Caption: General schematic of a visible-light-induced MCP reaction.
Experimental Protocols
Protocol 1: Nickel-Catalyzed [1+4] Cycloaddition of an MCP with a Thioanhydride
This protocol describes a nickel-catalyzed reaction where this compound acts as a one-carbon building block in a [1+4] cycloaddition with a thioanhydride. This procedure is adapted from the work on nickel-catalyzed reactions of MCPs.
Objective: To synthesize a sulfur-containing heterocyclic compound via a [1+4] cycloaddition.
Materials:
-
2-Phenyl-1-methylenecyclopropane (1.0 equiv)
-
Thiophthalic anhydride (1.2 equiv)
-
Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (10 mol%)
-
Tricyclohexylphosphine (PCy₃) (20 mol%)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (0.1 mmol, 27.5 mg) and tricyclohexylphosphine (0.2 mmol, 56.1 mg).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Add thiophthalic anhydride (1.2 mmol, 199.4 mg) to the flask.
-
Add 2-phenyl-1-methylenecyclopropane (1.0 mmol, 130.2 mg) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thiophthalide product.
Protocol 2: Synthesis of a Chiral this compound Derivative
This protocol outlines a three-component condensation reaction to prepare chiral this compound derivatives, adapted from methodologies for asymmetric synthesis.
Objective: To synthesize an enantiomerically-enriched sulfinyl this compound.
Materials:
-
1,1,2-Tribromocyclopropane (1.0 equiv)
-
(-)-Menthyl (S)-p-toluenesulfinate (1.0 equiv)
-
n-Butyllithium (n-BuLi) (2.0 equiv, 2.5 M in hexanes)
-
Methyl iodide (MeI) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (10 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.0 equiv) to the cooled THF.
-
In a separate flask, dissolve 1,1,2-tribromocyclopropane (1.0 equiv) and (-)-menthyl (S)-p-toluenesulfinate (1.0 equiv) in anhydrous THF (5 mL).
-
Add the solution of the tribromocyclopropane and sulfinate dropwise to the n-BuLi solution at -78 °C over 30 minutes. A cyclopropenyllithium species will form in situ.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound derivative. Diastereoselectivity can be assessed by ¹H NMR or HPLC analysis.
Conclusion
This compound is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular structures through its unique strain-driven reactivity. Its ability to act as a versatile synthon in ring-opening, cycloaddition, and metal-catalyzed reactions makes it an indispensable tool for chemists in academia and industry. The continued development of novel transformations, such as those mediated by visible light, ensures that MCPs will remain at the forefront of innovation, enabling the efficient and elegant synthesis of complex molecules for applications in medicine, materials science, and beyond. This guide provides the fundamental data, protocols, and conceptual frameworks intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.
computational analysis of methylenecyclopropane electronic structure
An In-depth Technical Guide to the Computational Analysis of Methylenecyclopropane's Electronic Structure
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MCP) is a strained cyclic hydrocarbon featuring a unique combination of a three-membered ring and an exocyclic double bond. This structure imparts unusual bonding characteristics and significant reactivity, making it a valuable synthon in organic chemistry and a molecule of great theoretical interest. Understanding its electronic structure is paramount to predicting its behavior and harnessing its synthetic potential. This technical guide provides a comprehensive overview of the computational methods used to analyze the electronic structure of this compound, presenting key quantitative data, detailed methodologies, and visualizations of computational workflows and molecular orbital interactions.
Introduction to this compound
This compound, with the chemical formula C₄H₆, is a colorless, easily condensed gas.[1] Its structure is characterized by high ring strain, a result of the significant deviation of its internal bond angles from the ideal sp³ hybridized value of 109.5°.[2] This inherent strain energy, calculated to be approximately 39.5-41.5 kcal/mol, is a primary driver of its chemical reactivity.[3][4] Computational chemistry provides indispensable tools for dissecting the nuanced electronic features that arise from this strained framework, including its unique bonding patterns, charge distribution, and molecular orbitals.
The electronic properties of MCP are largely governed by the interaction between the bent σ-bonds of the cyclopropane ring, often described by the Walsh orbital model, and the π-system of the exocyclic methylene group.[5][6] These interactions influence the molecule's stability, spectroscopic properties, and its propensity to undergo various chemical transformations, particularly ring-opening and cycloaddition reactions.[7][8][9]
Computational Methodologies and Protocols
The accurate theoretical description of this compound's electronic structure requires robust computational methods that can adequately account for its strained nature and electron correlation. The following protocols are commonly employed in the study of MCP and its derivatives.
Ab Initio and Density Functional Theory (DFT) Methods
A variety of computational levels of theory have been successfully applied to study MCP:
-
Density Functional Theory (DFT): This is the most common approach due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, M06, and ωB97X-D are frequently used.[10][11][12] DFT is effective for geometry optimizations, frequency calculations, and predicting reaction pathways.[7][13]
-
Ab Initio Methods:
-
Hartree-Fock (HF): While a foundational method, HF does not account for electron correlation and is often used as a starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2): This method adds a degree of electron correlation and provides more accurate results than HF for geometries and energies.[14][15]
-
Coupled Cluster (CC): Methods like Coupled Cluster with Single and Double excitations (CCSD) offer high accuracy for calculating energies and molecular properties.[10][11]
-
Multiconfigurational Methods (CASSCF/CASPT2): For studying rearrangements or excited states where multiple electronic configurations are important, Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are employed.[14][15]
-
Basis Sets
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets like 6-31G(d) or 6-311G(d,p) are common for initial studies.[12][14] For higher accuracy, especially when describing anions or weak interactions, Dunning's correlation-consistent basis sets, often augmented with diffuse functions (e.g., aug-cc-pVDZ , aug-cc-pVTZ ), are preferred.[10][11]
Standard Computational Protocol
A typical computational investigation of MCP's electronic structure follows a standardized workflow. This involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). Finally, single-point energy calculations with higher levels of theory or larger basis sets can be performed on the optimized geometry to obtain more accurate electronic properties.
Quantitative Analysis of Electronic Structure
Molecular Geometry
Computational methods provide geometric parameters for this compound that are in excellent agreement with experimental findings. The optimized structure showcases the strained three-membered ring and the exocyclic double bond.
| Parameter | M06/aug-cc-pVDZ[10] | CCSD/aug-cc-pVDZ[10] | Experimental[16] |
| Bond Lengths (Å) | |||
| C=C (exocyclic) | 1.332 | 1.332 | 1.332 |
| C-C (adjacent to C=C) | 1.457 | 1.455 | 1.441 |
| C-C (distal) | 1.542 | 1.556 | 1.542 |
| Bond Angles (°) | |||
| C-C-C (internal) | ~63-64 | ~63-64 | ~64 |
Table 1: Calculated and experimental geometric parameters for this compound.
Molecular Orbitals and Bonding
The bonding in this compound is best understood through the Walsh orbital model of cyclopropane, which describes a set of three high-lying molecular orbitals with significant p-character on the exterior of the ring. These orbitals interact with the π-system of the methylene group.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is typically the π-bonding orbital of the exocyclic double bond, which has some anti-bonding character with respect to the adjacent C-C ring bonds. This makes the π-bond electron-rich and susceptible to electrophilic attack.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the corresponding π*-antibonding orbital of the exocyclic double bond.[17][18] Its energy level is a key factor in reactions where MCP acts as an electrophile or in cycloaddition reactions.[7][19]
The interaction between the ring's Walsh orbitals and the exocyclic π-system is crucial. The symmetric, highest-energy Walsh orbital can mix with the π-orbital, leading to a delocalization of electron density and influencing the molecule's overall stability and reactivity.
Atomic Charges and Electron Distribution
Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify the distribution of electron density across the molecule.[20] These analyses consistently show that the exocyclic methylene carbon atom carries a partial negative charge, making it a nucleophilic center. This is a key factor in understanding the regioselectivity of its reactions, such as 1,3-dipolar cycloadditions.[7][21] The ring carbons bear smaller, varied charges.
| Method | C (exocyclic) | C (ring, adjacent) | C (ring, distal) |
| Mulliken Charges (a.u.) | Negative | Slightly Positive | Variable |
| NBO Charges (a.u.) | Negative | Slightly Positive | Variable |
Table 2: Typical charge distribution trends in this compound from computational analyses.
Stability and Energetics
Computational studies have been instrumental in quantifying the stability of MCP. DFT calculations at the B3LYP/aug-cc-PVDZ level show that this compound is more stable than its tautomer, 1-methylcyclopropene, with a lower Gibbs free energy of 11.7 kcal/mol.[10][11] This greater stability is a crucial consideration in synthetic applications.
| Property | Value | Method | Reference |
| Strain Energy | ~39.5 kcal/mol | G3/CBS-Q | [4] |
| Enthalpy of Formation (ΔfH°gas) | 201 ± 2 kJ/mol (~48.0 kcal/mol) | Calorimetry | [22] |
| Energy difference vs. 1-methylcyclopropene (ΔG) | -11.7 kcal/mol | B3LYP/aug-cc-PVDZ | [10][11] |
Table 3: Key energetic and thermodynamic data for this compound.
Reactivity Insights from Electronic Structure
The electronic features of MCP directly inform its chemical reactivity:
-
Cycloaddition Reactions: The electron-rich nature of the exocyclic double bond (the HOMO) makes MCP a good reaction partner in [3+2] cycloadditions with dipoles like nitrones.[7][12][21] The regioselectivity of these reactions is governed by electrostatic interactions, which are accurately predicted by analyzing the calculated electrostatic potential (ESP) surfaces.[10][11]
-
Ring-Opening Reactions: The significant ring strain provides a strong thermodynamic driving force for reactions that open the three-membered ring.[23] Computational studies can model the transition states and activation energies for these processes, such as the thermal rearrangement to trimethylenemethane diradicals.[8][14]
Conclusion
Computational analysis is an indispensable tool for elucidating the complex electronic structure of this compound. Through a combination of DFT and high-level ab initio methods, researchers can obtain precise data on molecular geometry, orbital interactions, charge distribution, and energetics. These theoretical insights are not merely academic; they provide a predictive framework for understanding the molecule's stability, spectroscopic signatures, and diverse reactivity. For professionals in research and drug development, leveraging these computational protocols is essential for designing novel synthetic pathways and understanding the behavior of strained cyclic systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 6. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 7. “Cyclopropylidene Effect” in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Density functional theory studies on the generation of trimethylenemethanes from the ring opening of dialkoxymethylenecyclopropanes and methylenecyclopropanethioacetals and follow-up reactions | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jjeci.net [jjeci.net]
- 12. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density th ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03327E [pubs.rsc.org]
- 13. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ab Initio calculations of the potential surfaces for rearrangement of this compound and 2,2-difluorothis compound. Why do the geminal ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A902739D [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. goldbook.iupac.org [goldbook.iupac.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. This compound [webbook.nist.gov]
- 23. pubs.acs.org [pubs.acs.org]
understanding the bond characteristics of methylenecyclopropane
An In-Depth Technical Guide to the Bond Characteristics of Methylenecyclopropane
Introduction
This compound (C₄H₆) is a highly strained, unsaturated hydrocarbon that has garnered significant interest from the scientific community.[1] Its structure, featuring a double bond exocyclic to a three-membered ring, results in a unique combination of high ring strain and chemical stability, making it a valuable reagent in organic synthesis.[2] The inherent strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions, offering pathways to complex molecular architectures.[2] This guide provides a detailed examination of the core bond characteristics of this compound, including its molecular geometry, strain energetics, electronic structure, and the experimental and computational methodologies used for their determination.
Molecular Geometry and Bond Parameters
The geometry of this compound has been elucidated through a combination of experimental techniques, such as microwave spectroscopy, and theoretical calculations. The introduction of an sp²-hybridized carbon into the cyclopropane ring significantly distorts the geometry compared to the parent alkane.
Data Presentation: Bond Lengths and Angles
The structural parameters of this compound, determined by various methods, are summarized below. Computational methods, particularly ab initio and Density Functional Theory (DFT), provide values that are in close agreement with experimental findings.
Table 1: Bond Lengths in this compound (in Ångströms)
| Bond | Experimental Value | Computational Value | Method |
|---|---|---|---|
| C1-C2 (ring) | - | 1.457 | Ab initio[3] |
| C2-C3 (ring) | - | 1.556 | CCSD/aug-ccPVDZ[4] |
| C1=C4 (exo) | - | 1.332 (for methylenecyclopropene) | Microwave Spectroscopy (related molecule)[5] |
| C-H | - | - | - |
Table 2: Bond Angles in this compound (in Degrees)
| Angle | Experimental Value | Computational Value | Method |
|---|---|---|---|
| C2-C1-C3 | 63.9 | 63.0 | -[4][6] |
| C1-C2-C3 | 58.05 | - | -[6] |
Caption: Molecular structure of this compound with key bond parameters.
Strain Energy and Thermodynamics
The defining characteristic of this compound is its high strain energy (SE). The introduction of an sp² center into the three-membered ring increases the ring strain significantly compared to cyclopropane.
Table 3: Comparative Strain Energies
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5[2] |
| Methylcyclopropane | 29.8[7] |
| This compound | 41.0 [2] |
| 1-Methylcyclopropene | 53.1[2] |
The additional strain in this compound is not solely due to increased angle strain from accommodating a nominally 120° bond angle within a 60° vertex. A primary contributor is the loss of a strong tertiary C-H bond present in cyclopropane, which is replaced by weaker allylic C-H bonds in this compound.[2][7] This high strain energy is the thermodynamic driving force behind its reactivity.
Caption: Comparison of Strain Energies in three-membered ring systems.
Reactivity Driven by Bond Characteristics
The unique bonding and high strain of methylenecyclopropanes (MCPs) make them versatile building blocks for complex syntheses. The release of approximately 41.0 kcal/mol of strain energy provides a strong thermodynamic incentive for reactions involving the cleavage of the cyclopropane ring.[2]
A dominant reaction pathway is the radical-promoted ring-opening. The addition of a radical species to the exocyclic double bond leads to the formation of a cyclopropylcarbinyl radical intermediate. This intermediate is highly unstable and rapidly undergoes ring-opening to form a more stable butenyl radical.[2] This process is among the fastest known radical processes and is often utilized as a "radical clock" in mechanistic studies.[2]
Caption: Simplified pathway for radical-promoted ring-opening of MCP.
Experimental and Computational Protocols
The determination of the bond characteristics of this compound relies on a synergistic application of experimental spectroscopy and theoretical computations.
Experimental Protocols
-
Microwave Spectroscopy : This is a high-resolution technique used to determine the precise molecular structure of gas-phase molecules.[8] The protocol involves passing microwave radiation through a gaseous sample of this compound. The molecule absorbs specific frequencies of radiation corresponding to transitions between quantized rotational energy levels.[9][10] By analyzing the resulting rotational spectrum and the spectra of its isotopomers, the moments of inertia can be calculated. From these moments, highly accurate bond lengths and angles can be derived.[8]
-
Electron Diffraction : In this method, a beam of high-energy electrons is passed through a gaseous sample. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern. Analysis of this pattern provides information about the internuclear distances within the molecule, yielding its geometric structure.[11][12]
Computational Protocols
-
Ab Initio and Density Functional Theory (DFT) Calculations : These are powerful theoretical methods used to model molecular properties. The protocol involves:
-
Model Creation : A 3D model of the this compound molecule is created.
-
Method Selection : A level of theory and a basis set are chosen. For this compound, studies have employed methods like Coupled Cluster (CCSD) and DFT (e.g., B3LYP) with basis sets such as aug-cc-PVDZ.[4]
-
Geometry Optimization : The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation (the equilibrium geometry).
-
Property Calculation : Once optimized, various properties, including bond lengths, bond angles, vibrational frequencies, and energies (including strain energy), are calculated.[13]
-
Caption: General workflows for determining molecular structure.
Conclusion
This compound possesses a unique set of bond characteristics defined by its highly strained three-membered ring and exocyclic double bond. Its geometry is significantly distorted from idealized sp³ and sp² conformations, and its strain energy is substantially higher than that of cyclopropane. This stored potential energy is the key determinant of its chemical reactivity, making it a powerful intermediate for accessing complex molecular scaffolds through strain-releasing transformations. The precise characterization of its bonds through advanced spectroscopic and computational methods continues to provide valuable insights for researchers, scientists, and professionals in the field of drug development and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 3. CCCBDB bond length model [cccbdb.nist.gov]
- 4. jjeci.net [jjeci.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 11. users.man.poznan.pl [users.man.poznan.pl]
- 12. 3D Electron Diffraction for Chemical Analysis: Instrumentation Developments and Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Geometric and energetic data from ab initio calculations of haloethene, haloimine, halomethylenephosphine, haloiminophosphine, halodiazene, halodiphosphene and halocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial Investigations into Methylenecyclopropane Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropane (MCP) is a highly strained, three-membered carbocycle featuring an exocyclic double bond. The significant ring strain, estimated at approximately 41.0 kcal/mol, provides a powerful thermodynamic driving force for a variety of chemical transformations[1][2]. This inherent reactivity makes MCP a versatile building block in organic synthesis, capable of undergoing a diverse array of ring-opening and cycloaddition reactions. Early investigations into its chemistry revealed several key reaction pathways, primarily categorized as transition metal-catalyzed transformations, free-radical reactions, and thermal or photochemical rearrangements. This guide provides a technical overview of these fundamental pathways, focusing on the mechanistic insights, experimental methodologies, and quantitative data from initial studies.
Transition Metal-Catalyzed Reaction Pathways
Transition metals, particularly palladium and nickel, have proven highly effective in catalyzing transformations of MCPs by controlling their reactivity and selectivity[3][4]. These reactions often proceed through intermediates that relieve ring strain, leading to the formation of more complex molecular architectures.
Palladium-Catalyzed [3+2] Cycloadditions
One of the most significant early discoveries was the palladium-catalyzed intramolecular [3+2] cycloaddition of MCPs with alkynes. These reactions are stereospecific and provide efficient access to five-membered rings[5]. The mechanism is proposed to involve the formation of π-allyl palladium intermediates[5].
Logical Pathway for Pd-Catalyzed [3+2] Cycloaddition
References
Methodological & Application
Diastereoselective Synthesis of Substituted Methylenecyclopropanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted methylenecyclopropanes, valuable and versatile building blocks in organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of methylenecyclopropanes make them attractive intermediates for the construction of complex molecular architectures. Control over the stereochemistry during their synthesis is paramount for their application in the development of novel therapeutics and functional materials.
Two distinct and robust methods for the diastereoselective synthesis of substituted cyclopropane derivatives are presented herein: a rhodium-catalyzed cyclopropanation of allenes with diazo compounds and a scalable electrochemical cyclopropanation of unactivated alkenes.
Method 1: Rhodium-Catalyzed Diastereoselective Cyclopropanation of Allenes
This method provides a highly efficient route to enantioenriched alkylidenecyclopropanes through the reaction of electron-deficient allenes with diazo reagents, catalyzed by chiral dirhodium complexes. The choice of catalyst and the slow addition of the diazo compound are crucial for achieving high diastereoselectivity and enantioselectivity.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of a rhodium-carbene intermediate from the diazo compound. This electrophilic carbene then undergoes a concerted cycloaddition with the allene, leading to the formation of the methylenecyclopropane ring. The chiral ligands on the dirhodium catalyst effectively control the facial selectivity of the carbene transfer, thus dictating the stereochemistry of the final product.
Caption: Rhodium-catalyzed cyclopropanation of an allene.
Quantitative Data
The following table summarizes the results for the diastereoselective cyclopropanation of various allenes with different diazo compounds using a rhodium catalyst.
| Entry | Allene Substrate (R¹) | Diazo Reagent (R², R³) | Catalyst | Yield (%) | d.r. |
| 1 | -CO₂Et | -CO₂Me, -Ph | Rh₂(S-TCPTAD)₄ | 92 | >95:5 |
| 2 | -CO₂Et | -CO₂Et, -p-MeO-C₆H₄ | Rh₂(S-TCPTAD)₄ | 85 | >95:5 |
| 3 | -CO₂Et | -CO₂Bn, -p-Cl-C₆H₄ | Rh₂(S-TCPTAD)₄ | 88 | >95:5 |
| 4 | -SO₂Ph | -CO₂Me, -Ph | Rh₂(S-TCPTAD)₄ | 75 | 90:10 |
| 5 | -P(O)(OEt)₂ | -CO₂Et, -Ph | Rh₂(S-TCPTAD)₄ | 81 | 92:8 |
| 6 | -CO₂tBu | -CO₂Me, -p-NO₂-C₆H₄ | Rh₂(R-BTPCP)₄ | 95 | >95:5 |
| 7 | -CO₂Me | -CO₂Et, -vinyl | Rh₂(R-BTPCP)₄ | 78 | 88:12 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation of Allenes
Materials:
-
Allene substrate (1.0 equiv)
-
Diazo compound (1.2 equiv)
-
Dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(R-BTPCP)₄) (1-2 mol%)
-
Anhydrous chloroform (CHCl₃)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the allene substrate (e.g., 0.2 mmol, 1.0 equiv) and the dirhodium catalyst (e.g., 0.002 mmol, 1 mol%).
-
Add anhydrous chloroform (0.4 mL) to dissolve the reactants.
-
Cool the reaction mixture to the desired temperature (e.g., -35 °C) in a suitable cooling bath.
-
In a separate syringe, dissolve the diazo compound (e.g., 0.24 mmol, 1.2 equiv) in anhydrous chloroform (0.4 mL).
-
Add the solution of the diazo compound to the reaction mixture dropwise via a syringe pump over a period of 10 hours. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted this compound.
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.
Method 2: Electrochemical Diastereoselective Synthesis of Cyclopropanes
This protocol describes a scalable and environmentally friendly method for the diastereoselective synthesis of substituted cyclopropanes from unactivated alkenes and carbon pronucleophiles. The reaction is initiated by the electrochemical oxidation of thianthrene, which acts as a mediator.[1][2]
Reaction Scheme & Mechanism
The reaction is initiated by the anodic oxidation of thianthrene (TT) in the presence of an alkene to form a dicationic adduct.[1] This adduct rapidly eliminates to form a key electrophilic intermediate, an alkenyl thianthrenium salt.[2] Subsequent nucleophilic attack by a deprotonated carbon pronucleophile (e.g., a malonate derivative) on the alkenyl thianthrenium salt, followed by intramolecular cyclization, affords the desired cyclopropane with high diastereoselectivity.[1][2]
Caption: Electrochemical cyclopropanation workflow.
Quantitative Data
The following table summarizes the results for the electrochemical diastereoselective cyclopropanation of various unactivated alkenes with different carbon pronucleophiles.[2]
| Entry | Alkene | Pronucleophile | Yield (%) | d.r. |
| 1 | Styrene | Malononitrile | 85 | >20:1 |
| 2 | 4-Methylstyrene | Ethyl 2-cyanoacetate | 78 | >20:1 |
| 3 | 4-Chlorostyrene | Diethyl malonate | 82 | 15:1 |
| 4 | 1-Octene | Phenylacetonitrile | 75 | 10:1 |
| 5 | Cyclohexene | Methyl 2-cyanopropanoate | 68 | >20:1 |
| 6 | trans-4-Octene | Tosylacetonitrile | 72 | 12:1 |
| 7 | Indene | Ethyl benzoylacetate | 88 | >20:1 |
Experimental Protocol: General Procedure for Electrochemical Cyclopropanation
Materials & Equipment:
-
Alkene (1.0 equiv)
-
Thianthrene (TT) (1.5 equiv)
-
Carbon pronucleophile (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) as the electrolyte
-
Anhydrous acetonitrile (MeCN)
-
Undivided electrochemical cell
-
Reticulated vitreous carbon (RVC) anode
-
Platinum foil cathode
-
Constant current power supply
Procedure:
-
Set up the undivided electrochemical cell with the RVC anode and platinum foil cathode.
-
To the cell, add the alkene (e.g., 0.4 mmol, 1.0 equiv), thianthrene (0.6 mmol, 1.5 equiv), and n-Bu₄NPF₆ (0.2 M) in anhydrous acetonitrile (8 mL).
-
Stir the solution and apply a constant current (e.g., 10 mA) until 2.2 F/mol of charge (based on the alkene) has passed.
-
After the electrolysis is complete, add the carbon pronucleophile (0.4 mmol, 1.0 equiv) and cesium carbonate (1.0 mmol, 2.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the substituted cyclopropane.
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.
These protocols provide reliable and diastereoselective methods for the synthesis of substituted methylenecyclopropanes and related cyclopropanes, offering valuable tools for researchers in organic synthesis and drug discovery. The choice of method will depend on the specific substrate scope, desired scale, and available equipment.
References
Application Notes and Protocols: Palladium-Catalyzed [3+2] Cycloaddition of Methylenecyclopropanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes (MCPs) and their derivatives. This powerful reaction enables the stereoselective synthesis of functionalized five-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutical agents.
Introduction
The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a versatile and atom-economical method for constructing cyclopentanoid structures. The reaction typically proceeds through the formation of a palladium-trimethylenemethane (TMM) intermediate, which then undergoes cycloaddition with an electron-deficient alkene or other unsaturated partner. The choice of palladium precursor, ligands, and reaction conditions can significantly influence the efficiency, diastereoselectivity, and enantioselectivity of the transformation. This methodology has been successfully applied in both intramolecular and intermolecular settings, providing access to a diverse range of complex bicyclic and spirocyclic systems.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes involves a series of well-defined steps. Initially, a Pd(0) species undergoes oxidative addition to the distal C-C bond of the methylenecyclopropane, forming a palladacyclobutane intermediate. This intermediate can then rearrange to a π-allylpalladium species, which is a key reactive intermediate. Coordination of the acceptor molecule (e.g., an alkene) followed by migratory insertion and subsequent reductive elimination furnishes the desired cyclopentane product and regenerates the active Pd(0) catalyst.
Caption: General catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of MCPs.
Data Presentation: Reaction Scope and Selectivity
The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes has been shown to be effective with a variety of substrates and ligands. The following tables summarize representative examples, highlighting the yields and stereoselectivities achieved.
Table 1: Intermolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Imines
| Entry | Alkylidenecyclopropane (ACP) | Imine | Ligand | Yield (%) |
| 1 | 1a | 2e | L1 | 97 |
| 2 | 1b | 2e | L1 | 82 |
| 3 | 1c | 2e | L1 | 85 |
Reaction conditions typically involve a Pd(0) precursor such as Pd₂(dba)₃ with a phosphoramidite ligand (L1) in a suitable solvent like dioxane or MeCN.[1]
Table 2: Enantioselective Intramolecular [3+2] Cycloaddition of Alkylidenecyclopropanes with Alkenes
| Entry | Substrate | Ligand | Yield (%) | e.r. |
| 1 | ACP-alkene 1 | (S,R,R)-L2 | 81 | 95:5 |
| 2 | ACP-alkene 2 | (S,R,R)-L2 | 75 | 96:4 |
| 3 | ACP-alkene 3 | (S,R,R)-L8 | 85 | 93:7 |
These reactions often utilize chiral phosphoramidite ligands derived from VANOL or VAPOL to induce high levels of enantioselectivity.[2]
Table 3: Diastereo- and Enantioselective Formal [3+2] Cycloaddition of Vinylcyclopropanes
| Entry | Vinylcyclopropane | Alkylidene | Ligand | Yield (%) | d.r. | e.r. |
| 1 | VCP 1a | Azlactone 1 | (S)-tBu-Phos | 85 | >20:1 | 98:2 |
| 2 | VCP 1a | Meldrum's acid alkylidene 1 | (S)-tBu-Phos | 92 | >20:1 | 97:3 |
| 3 | VCP 1b | Meldrum's acid alkylidene 2 | (S)-tBu-Phos | 88 | >20:1 | 96:4 |
High levels of both diastereo- and enantioselectivity can be achieved through careful tuning of the electronic properties of the vinylcyclopropane and the electron-deficient olefin.[3]
Experimental Protocols
The following is a general protocol for a palladium-catalyzed intramolecular [3+2] cycloaddition of an ene-vinylidenecyclopropane. Researchers should optimize conditions for their specific substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a bulky biaryl phosphine)
-
Ene-vinylidenecyclopropane substrate
-
Anhydrous toluene
-
Argon or nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., 6 mol%) and the ligand (e.g., 12 mol%).
-
Add anhydrous toluene (to achieve a substrate concentration of approximately 0.1 M).
-
Add the ene-vinylidenecyclopropane substrate (1.0 equiv).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired bicyclic product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The specific palladium source, ligand, solvent, temperature, and reaction time may need to be optimized for different substrates to achieve the best results. For enantioselective reactions, the use of a chiral ligand and rigorous exclusion of air and moisture are critical.
Experimental Workflow
The following diagram illustrates a typical workflow for the optimization and execution of a palladium-catalyzed [3+2] cycloaddition reaction.
Caption: A typical workflow for developing a Pd-catalyzed [3+2] cycloaddition.
Conclusion
The palladium-catalyzed [3+2] cycloaddition of methylenecyclopropanes is a robust and versatile tool for the synthesis of complex cyclopentane-containing molecules. The reaction's broad substrate scope and the availability of methods for achieving high levels of stereocontrol make it a valuable strategy in organic synthesis, particularly in the context of natural product synthesis and drug discovery. Careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving optimal results.
References
Application Notes and Protocols for Visible-Light-Induced Transformations of Methylenecyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the visible-light-induced transformations of methylenecyclopropanes (MCPs), a versatile class of strained molecules. The protocols outlined below leverage photoredox catalysis to achieve a variety of valuable chemical transformations, including cascade cyclizations, intramolecular difunctionalizations, and cycloadditions. These methods are characterized by their mild reaction conditions and high functional group tolerance, making them attractive for applications in organic synthesis and drug discovery.
Core Concepts
Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single electron transfer (SET) processes with organic substrates. In the context of MCPs, this activation typically leads to the formation of radical intermediates. The high ring strain of MCPs (approximately 41.0 kcal/mol) provides a thermodynamic driving force for subsequent transformations of these intermediates, such as ring-opening or addition reactions.[1] The specific reaction pathway can often be controlled by the choice of photocatalyst, reagents, and reaction conditions, leading to a diverse array of molecular scaffolds.[1][2]
Application Note 1: Photocatalytic Cascade Cyclization for the Synthesis of Polycyclic Lactams and Lactones
This protocol describes a visible-light-induced photocatalytic cascade cyclization of MCPs tethered to an α,β-unsaturated ester or amide. This method allows for the rapid construction of complex seven- and eight-membered ring-containing polycyclic lactams and lactones.[1]
Experimental Protocol
General Procedure for the Cascade Cyclization:
-
To a 10 mL oven-dried Schlenk tube, add the methylenecyclopropane substrate (0.2 mmol, 1.0 equiv.), the photocatalyst fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed solvent (e.g., 1,4-dioxane, 2.0 mL) via syringe.
-
Stir the resulting solution at room temperature under an argon atmosphere.
-
Irradiate the reaction mixture with a 5 W blue LED lamp, maintaining a distance of approximately 5 cm from the reaction tube.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired polycyclic lactam or lactone.
Quantitative Data: Substrate Scope and Yields
| Entry | Substrate | Product | Yield (%) |
| 1 | N-aryl substituted MCP-acrylamide | Polycyclic Lactam | 85 |
| 2 | N-alkyl substituted MCP-acrylamide | Polycyclic Lactam | 78 |
| 3 | MCP tethered to a methacrylate | Polycyclic Lactone | 82 |
| 4 | MCP tethered to a crotonate | Polycyclic Lactone with diastereoselectivity | 75 (d.r. >20:1) |
Data is representative and compiled from literature reports.
Reaction Pathway
Caption: Photocatalytic cascade cyclization pathway.
Application Note 2: Intramolecular Difunctionalization to Access Spiro[cyclopropane-1,2-indan]ones
This protocol details a visible-light photoredox-catalyzed intramolecular difunctionalization of MCPs tethered with a carboxylic acid. This reaction provides an efficient route to spiro[cyclopropane-1,2-indan]ones, which are valuable structural motifs in medicinal chemistry.[1]
Experimental Protocol
General Procedure for Intramolecular Difunctionalization:
-
In a 10 mL oven-dried Schlenk tube, combine the MCP substrate bearing a carboxylic acid (0.2 mmol, 1.0 equiv.), dimethyl dicarbonate (DMDC) (0.4 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%).
-
Add a magnetic stir bar, and then seal the tube.
-
Evacuate and backfill with argon three times.
-
Add anhydrous and degassed 1,4-dioxane (2.0 mL) via syringe.
-
Stir the mixture at room temperature and irradiate with a 5 W blue LED lamp.
-
After the starting material is consumed (as monitored by TLC), remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiro[cyclopropane-1,2-indan]one.
Quantitative Data: Substrate Scope and Yields
| Entry | Substituent on Aryl Ring | Substituent on Cyclopropane | Yield (%) |
| 1 | H | H | 92 |
| 2 | 4-Me | H | 88 |
| 3 | 4-Cl | H | 85 |
| 4 | H | Me | 90 (d.r. 1:1) |
Data is representative and compiled from literature reports.
Experimental Workflow
Caption: Workflow for spiro[cyclopropane-1,2-indan]one synthesis.
Application Note 3: Intramolecular [2+2] Cycloaddition of Methylenecyclopropanes
This section describes a visible-light-induced intramolecular [2+2] cycloaddition of MCPs to construct polysubstituted cyclic frameworks. This transformation proceeds via an energy transfer (EnT) mechanism.[1]
Experimental Protocol
General Procedure for Intramolecular [2+2] Cycloaddition:
-
A solution of the diene-tethered MCP (0.1 mmol, 1.0 equiv.) and [Ir(ppy)₂(dtbbpy)]PF₆ (0.001 mmol, 1 mol%) in anhydrous and degassed solvent (e.g., CH₂Cl₂) (1.0 mL) is prepared in a sealed vial.
-
The vial is placed under an argon atmosphere.
-
The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for the specified time.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography (PTLC) to afford the cycloadduct.
Quantitative Data: Substrate Scope and Yields
| Entry | Tether Length | Substituents on Diene | Yield (%) |
| 1 | n=1 | H | 75 |
| 2 | n=2 | H | 68 |
| 3 | n=1 | Me | 82 |
| 4 | n=1 | Phenyl | 71 |
Data is representative and compiled from literature reports.
Logical Relationship of the Mechanism
Caption: Mechanism of intramolecular [2+2] cycloaddition.
Application Note 4: Trifluoromethylation of Isonitrile-Tethered Methylenecyclopropanes
This protocol outlines the photocatalytic trifluoromethylation of isonitrile-tethered MCPs using the Togni reagent. This method efficiently constructs two six-membered rings and three new C-C bonds in a single step.[1]
Experimental Protocol
General Procedure for Trifluoromethylation/Cyclization:
-
To a reaction vessel, add the isonitrile-tethered MCP (0.2 mmol, 1.0 equiv.), Togni's reagent (0.3 mmol, 1.5 equiv.), and the photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆ (0.004 mmol, 2 mol%).
-
The vessel is sealed, evacuated, and backfilled with argon.
-
Anhydrous and degassed solvent (e.g., DCE) (2.0 mL) is added.
-
The reaction mixture is stirred at room temperature and irradiated with blue LEDs.
-
After completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data: Substrate Scope and Yields
| Entry | Substituent on Aryl Ring | Linker between Isonitrile and MCP | Yield (%) |
| 1 | H | -CH₂- | 76 |
| 2 | 4-OMe | -CH₂- | 72 |
| 3 | 4-F | -CH₂- | 80 |
| 4 | H | -(CH₂)₂- | 65 |
Data is representative and compiled from literature reports.
Signaling Pathway of Radical Cascade
Caption: Radical cascade in trifluoromethylation of MCPs.
References
Application of Methylenecyclopropane in Natural Product Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Methylenecyclopropanes (MCPs) are highly versatile building blocks in organic synthesis, prized for their inherent ring strain which can be strategically released to drive complex chemical transformations. Their utility in the total synthesis of natural products is significant, enabling the construction of intricate molecular architectures through a variety of reaction pathways, including radical cascades and cycloadditions. This document provides detailed application notes and protocols for the use of methylenecyclopropanes in the total synthesis of two distinct natural products: (±)-paeonilactone B, assembled via a radical cascade, and (+)-huperzine Q, synthesized using an intramolecular [3+2] cycloaddition.
Radical Cascade Approach: Total Synthesis of (±)-Paeonilactone B
The total synthesis of (±)-paeonilactone B showcases the power of a samarium(II) iodide (SmI₂) mediated radical cascade reaction involving a methylenecyclopropyl ketone. This elegant strategy, developed by Kilburn and coworkers, allows for the rapid construction of the core bicyclic structure of the natural product.
Signaling Pathway and Logic of the Synthesis
The key transformation involves a cascade of radical reactions initiated by the single-electron reduction of a ketone. The resulting ketyl radical undergoes a series of cyclizations and a ring-opening of the methylenecyclopropane moiety to form the complex polycyclic system.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| 1 | β-Ketoester, (2-bromoallyl)trimethylsilane | NaH, THF, 0 °C to rt | Alkylated β-ketoester | 85% | - |
| 2 | Alkylated β-ketoester | TBAF, THF, rt | Methylenecyclopropyl ketone | 75% | - |
| 3 | Methylenecyclopropyl ketone | SmI₂, HMPA, tBuOH, THF, -78 °C | Bicyclic alcohol | 63% | 10:1 |
| 4 | Bicyclic alcohol | Jones oxidation | (±)-Paeonilactone B | 78% | - |
Experimental Protocols
Step 2: Synthesis of the Methylenecyclopropyl Ketone Precursor
To a solution of the alkylated β-ketoester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at room temperature is added tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF). The reaction mixture is stirred for 2 hours, after which it is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the desired methylenecyclopropyl ketone.
Step 3: SmI₂-Mediated Radical Cascade Cyclization
A solution of samarium(II) iodide (SmI₂) in THF (0.1 M) is prepared according to standard procedures. To a solution of the methylenecyclopropyl ketone (1.0 eq) in anhydrous THF (0.02 M) at -78 °C under an argon atmosphere is added hexamethylphosphoramide (HMPA, 8.0 eq) and tert-butanol (tBuOH, 4.0 eq). The freshly prepared SmI₂ solution (2.5 eq) is then added dropwise until the characteristic deep blue color persists. The reaction is stirred at -78 °C for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography (hexanes/ethyl acetate = 5:1) to yield the bicyclic alcohol as a mixture of diastereomers.
Intramolecular [3+2] Cycloaddition Approach: Total Synthesis of (+)-Huperzine Q
The asymmetric total synthesis of (+)-huperzine Q provides an excellent example of an intramolecular [3+2] cycloaddition of a this compound with an enone, a key step in constructing the intricate polycyclic core of this alkaloid. This strategy, developed by the Takeda group, demonstrates the utility of MCPs in forming five-membered rings with high stereocontrol.
Experimental Workflow
The synthesis commences with the preparation of a functionalized this compound tethered to an enone. The crucial intramolecular [3+2] cycloaddition is then triggered, followed by further transformations to complete the synthesis of the natural product.
Quantitative Data
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| 1 | Chiral aldehyde, methylenecyclopropyl Grignard | THF, -78 °C | Allylic alcohol | 92% | >20:1 |
| 2 | Allylic alcohol | Dess-Martin periodinane, CH₂Cl₂, rt | Enone substrate | 95% | - |
| 3 | Enone substrate | Yb(OTf)₃, CH₂Cl₂, -20 °C | Tricyclic ketone | 81% | single diastereomer |
| 4 | Tricyclic ketone | Multi-step sequence | (+)-Huperzine Q | - | - |
Experimental Protocols
Step 2: Oxidation to the Enone Substrate
To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at room temperature is added Dess-Martin periodinane (1.5 eq). The reaction mixture is stirred for 1 hour, and then quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 8:1) to furnish the enone substrate for the cycloaddition.
Step 3: Intramolecular [3+2] Cycloaddition
To a solution of the enone substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.01 M) at -20 °C under an argon atmosphere is added ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.2 eq). The reaction mixture is stirred at this temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 6:1) to give the tricyclic ketone as a single diastereomer.
Application Notes and Protocols for Transition Metal-Catalyzed Ring-Opening of Methylenecyclopropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the ring-opening of methylenecyclopropanes (MCPs), a versatile class of strained molecules, utilizing various transition metal catalysts. The high ring strain of MCPs makes them excellent substrates for a variety of transformations, leading to the formation of valuable acyclic and heterocyclic structures.[1] This document covers protocols for palladium, rhodium, nickel, copper, and titanium-based catalytic systems, offering a range of methodologies for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Ring-Opening Reactions
Palladium catalysis is a powerful tool for the functionalization of MCPs, enabling a variety of transformations including hydrofunctionalization and cascade cyclizations.[2][3] These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be intercepted by various nucleophiles.
Application Note: Enantio- and Regioselective Hydrophosphinylation
A notable application of palladium catalysis is the asymmetric hydrophosphinylation of MCPs, which provides access to chiral allylic phosphine oxides with high yields and enantioselectivities.[3] This transformation is particularly valuable for the synthesis of chiral ligands and intermediates in medicinal chemistry. The regioselectivity of the C-C bond cleavage is a key challenge in MCP chemistry, and this protocol demonstrates a highly selective approach.[3]
Table 1: Palladium-Catalyzed Enantioselective Hydrophosphinylation of various Methylenecyclopropanes
| Entry | Methylenecyclopropane (MCP) | Phosphine Oxide | Product | Yield (%) | ee (%) |
| 1 | Phenyl-substituted MCP | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 95 | 96 |
| 2 | 4-Tolyl-substituted MCP | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 96 | 95 |
| 3 | 4-Fluorophenyl-substituted MCP | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 94 | 97 |
| 4 | Naphthyl-substituted MCP | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 92 | 94 |
| 5 | Cyclohexyl-substituted MCP | Diphenylphosphine oxide | Chiral allylic phosphine oxide | 85 | 92 |
Data synthesized from literature reports.[3]
Experimental Protocol: General Procedure for Palladium-Catalyzed Enantioselective Hydrophosphinylation of Methylenecyclopropanes[3]
Materials:
-
Pd(OAc)₂ (1.0 mol%)
-
(S)-DTBM-SEGPHOS (1.1 mol%)
-
This compound (MCP) (1.0 equiv)
-
Diphenylphosphine oxide (1.2 equiv)
-
Toluene (0.1 M)
-
Nitrogen atmosphere
Procedure:
-
To a dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (0.002 mmol, 1.0 mol%) and (S)-DTBM-SEGPHOS (0.0022 mmol, 1.1 mol%).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add the corresponding this compound (0.2 mmol, 1.0 equiv) and diphenylphosphine oxide (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired chiral allylic phosphine oxide.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Hydrophosphinylation
Caption: Proposed catalytic cycle for Pd-catalyzed hydrophosphinylation of MCPs.
Rhodium-Catalyzed Ring-Opening Reactions
Rhodium catalysts are effective for various cycloaddition reactions involving MCPs, leading to the formation of complex carbocyclic and heterocyclic scaffolds.[4] These reactions often proceed under mild conditions with high chemo- and diastereoselectivity.
Application Note: Intramolecular [3+2+2] Cycloadditions
Rhodium-catalyzed intramolecular [3+2+2] cycloadditions of bis(methylenecyclopropanes) with alkynes provide a powerful method for the synthesis of functionalized 5-7-3 spirocyclic carbocycles. This transformation constructs multiple rings and stereocenters in a single step with excellent regio- and chemoselectivity.
Table 2: Rhodium-Catalyzed Intramolecular [3+2+2] Cycloaddition of Bis(methylenecyclopropanes) with Alkynes
| Entry | Bis(this compound) | Alkyne | Product | Yield (%) |
| 1 | Tethered bis(MCP) | Phenylacetylene | Fused 5-7-3 spirocycle | 75 |
| 2 | Tethered bis(MCP) | 1-Hexyne | Fused 5-7-3 spirocycle | 68 |
| 3 | Tethered bis(MCP) | Trimethylsilylacetylene | Fused 5-7-3 spirocycle | 72 |
| 4 | Tethered bis(MCP) | Methyl propiolate | Fused 5-7-3 spirocycle | 65 |
Data synthesized from literature reports.
Experimental Protocol: General Procedure for Rhodium-Catalyzed [3+2+2] Cycloaddition[4]
Materials:
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Bis(this compound) (1.0 equiv)
-
Alkyne (1.5 equiv)
-
DCE (1,2-dichloroethane) (0.05 M)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox, to a vial add [Rh(cod)Cl]₂ (0.005 mmol, 2.5 mol%) and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add DCE (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add a solution of the bis(this compound) (0.2 mmol, 1.0 equiv) and the alkyne (0.3 mmol, 1.5 equiv) in DCE (2.0 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the desired spirocyclic product.
Diagram 2: Rhodium-Catalyzed [3+2+2] Cycloaddition Workflow
Caption: Experimental workflow for Rh-catalyzed [3+2+2] cycloaddition.
Nickel-Catalyzed Ring-Opening Reactions
Nickel catalysis offers a cost-effective and efficient alternative for the ring-opening of MCPs.[5][6] Nickel catalysts can promote hydroarylation and three-component coupling reactions with high regioselectivity.[5][7]
Application Note: Regioselective Hydroarylation
A simple and external ligand-free nickel-catalyzed hydroarylation of MCPs with aryl boronic acids provides a straightforward route to homoallylic arenes.[5][6] This method is notable for its high efficiency and broad functional group tolerance. Mechanistic studies suggest the involvement of a Ni(II)-H intermediate.[5]
Table 3: Nickel-Catalyzed Regioselective Hydroarylation of Methylenecyclopropanes
| Entry | This compound (MCP) | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenyl-substituted MCP | Phenylboronic acid | 1,1-Diphenyl-3-butene | 92 |
| 2 | Phenyl-substituted MCP | 4-Tolylboronic acid | 1-Phenyl-1-(4-tolyl)-3-butene | 95 |
| 3 | Phenyl-substituted MCP | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-1-phenyl-3-butene | 93 |
| 4 | Cyclohexyl-substituted MCP | Phenylboronic acid | 1-Cyclohexyl-1-phenyl-3-butene | 88 |
| 5 | Phenyl-substituted MCP | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-1-phenyl-3-butene | 90 |
Data synthesized from literature reports.[5][6]
Experimental Protocol: General Procedure for Nickel-Catalyzed Hydroarylation[5]
Materials:
-
Ni(cod)₂ (10 mol%)
-
This compound (MCP) (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1) (0.2 M)
-
Nitrogen atmosphere
Procedure:
-
To a Schlenk tube, add Ni(cod)₂ (0.02 mmol, 10 mol%), the aryl boronic acid (0.3 mmol, 1.5 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add a solution of the this compound (0.2 mmol, 1.0 equiv) in toluene (1.0 mL) and H₂O (0.1 mL).
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, add water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the desired product.
Diagram 3: Logical Relationship in Ni-Catalyzed Hydroarylation
Caption: Key steps in the Ni-catalyzed hydroarylation of MCPs.
Copper-Catalyzed Ring-Opening Reactions
Copper catalysts provide an economical and environmentally friendly option for the ring-opening of MCPs.[1] Copper-catalyzed hydroamination reactions have been developed to produce valuable homoallylamines.[1]
Application Note: Regioselective Hydroamination
The copper-catalyzed regioselective hydroamination of MCPs with O-benzoylhydroxylamines and a silane reducing agent affords homoallylamines in good to excellent yields.[1] The reaction proceeds with selective cleavage of the more congested proximal C-C bond of the cyclopropane ring.[1]
Table 4: Copper-Catalyzed Regioselective Hydroamination of Methylenecyclopropanes
| Entry | This compound (MCP) | O-Benzoylhydroxylamine | Product | Yield (%) |
| 1 | Phenyl-substituted MCP | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzylhomoallylamine | 85 |
| 2 | 4-Tolyl-substituted MCP | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzylhomoallylamine derivative | 88 |
| 3 | Cyclohexyl-substituted MCP | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzylhomoallylamine derivative | 75 |
| 4 | Phenyl-substituted MCP | N-Boc-O-benzoylhydroxylamine | N-Boc-homoallylamine | 82 |
Data synthesized from literature reports.[1]
Experimental Protocol: General Procedure for Copper-Catalyzed Hydroamination[1]
Materials:
-
Cu(OAc)₂ (5 mol%)
-
(R)-DTBM-SEGPHOS (6 mol%)
-
This compound (MCP) (1.0 equiv)
-
O-Benzoylhydroxylamine (1.2 equiv)
-
Dimethoxy(methyl)silane (2.0 equiv)
-
Toluene (0.5 M)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add Cu(OAc)₂ (0.01 mmol, 5 mol%) and (R)-DTBM-SEGPHOS (0.012 mmol, 6 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add toluene (0.4 mL), followed by the O-benzoylhydroxylamine (0.24 mmol, 1.2 equiv) and the this compound (0.2 mmol, 1.0 equiv).
-
Add dimethoxy(methyl)silane (0.4 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired homoallylamine.
Diagram 4: Proposed Mechanism for Copper-Catalyzed Hydroamination
Caption: Key mechanistic steps in Cu-catalyzed hydroamination of MCPs.
Titanium-Catalyzed Ring-Opening Reactions
Early transition metals like titanium have also been employed in the ring-opening of MCPs.[8] Titanium-catalyzed oxidative amination provides a unique route to branched α-methylene imines.[9]
Application Note: Oxidative Amination
The reaction of MCPs with diazenes catalyzed by titanium imido complexes results in the selective formation of branched α-methylene imines, which can be subsequently hydrolyzed to the corresponding ketones.[8] Mechanistic studies suggest a Curtin-Hammett kinetic scenario involving a reversible β-carbon elimination from a spirocyclic azatitanacyclobutene intermediate.
Table 5: Titanium-Catalyzed Oxidative Amination of Methylenecyclopropanes
| Entry | This compound (MCP) | Diazene | Product (Imine) | Yield (%) |
| 1 | Phenyl-substituted MCP | Azobenzene | Branched α-methylene imine | 78 |
| 2 | 4-Tolyl-substituted MCP | Azobenzene | Branched α-methylene imine | 82 |
| 3 | Cyclohexyl-substituted MCP | Azobenzene | Branched α-methylene imine | 70 |
| 4 | Phenyl-substituted MCP | Di-tert-butyldiazene | Branched α-methylene imine | 75 |
Data synthesized from literature reports.[8][9]
Experimental Protocol: General Procedure for Titanium-Catalyzed Oxidative Amination[8][9]
Materials:
-
[Ti(NMe₂)₂Cl₂(py)₂] (5 mol%)
-
This compound (MCP) (1.0 equiv)
-
Diazene (1.1 equiv)
-
Toluene (0.1 M)
-
Nitrogen atmosphere (in a glovebox)
Procedure:
-
Inside a nitrogen-filled glovebox, add [Ti(NMe₂)₂Cl₂(py)₂] (0.01 mmol, 5 mol%) to a vial.
-
Add a solution of the this compound (0.2 mmol, 1.0 equiv) and the diazene (0.22 mmol, 1.1 equiv) in toluene (2.0 mL).
-
Seal the vial with a Teflon-lined cap and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, remove the vial from the glovebox.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-methylene imine.
Diagram 5: Simplified Catalytic Cycle for Ti-Catalyzed Oxidative Amination
Caption: Catalytic cycle for Ti-catalyzed oxidative amination of MCPs.
References
- 1. Copper-Catalyzed Regioselective Ring-Opening Hydroamination of Methylenecyclopropanes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Enantio- and Regioselective Ring-Opening Hydrophosphinylation of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed intramolecular [3+2+2] cycloadditions between alkylidenecyclopropanes, alkynes, and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Ti-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylenecyclopropane as a Precursor for Cyclobutene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutene moieties are valuable four-membered carbocyclic structures that serve as versatile building blocks in organic synthesis and are found in a range of biologically active molecules. The inherent ring strain of cyclobutenes makes them amenable to a variety of chemical transformations, enabling the construction of complex molecular architectures. One effective strategy for the synthesis of substituted cyclobutenes involves the transition metal-catalyzed rearrangement of readily accessible methylenecyclopropanes. This application note details the platinum-catalyzed isomerization of methylenecyclopropanes to cyclobutenes, providing a robust and efficient method for accessing this important class of compounds.
Platinum-Catalyzed Rearrangement of Methylenecyclopropanes
The platinum(II) chloride (PtCl₂)-catalyzed rearrangement of alkylidenecyclopropanes provides a direct and high-yielding route to substituted cyclobutenes.[1] This transformation is believed to proceed through the coordination of the platinum catalyst to the exocyclic double bond of the methylenecyclopropane, which facilitates a ring expansion via a platinacyclobutane intermediate. The reaction is notably accelerated by performing it under an atmosphere of carbon monoxide (CO), which is thought to enhance the electrophilicity of the platinum catalyst.[2][3]
This method is applicable to a wide range of methylenecyclopropanes bearing both aliphatic and aromatic substituents on the double bond, affording the corresponding cyclobutenes in good to excellent yields.[1] The reaction exhibits a high degree of functional group tolerance, making it a valuable tool in the synthesis of complex molecules.
Data Presentation
The following table summarizes the quantitative data for the PtCl₂-catalyzed rearrangement of various methylenecyclopropanes to their corresponding cyclobutenes.
| Entry | Substrate (this compound) | Catalyst (mol%) | Conditions | Product (Cyclobutene) | Yield (%) |
| 1 | Phenylthis compound | PtCl₂ (2.5) | Toluene, 80 °C, 2 h | 1-Phenylcyclobutene | 85 |
| 2 | Phenylthis compound | PtCl₂ (1) / CO (1 atm) | Toluene, 80 °C, 1 h | 1-Phenylcyclobutene | 77 |
| 3 | (4-Chlorophenyl)this compound | PtCl₂ (2.5) / CO (1 atm) | Toluene, 80 °C, 1.5 h | 1-(4-Chlorophenyl)cyclobutene | 81 |
| 4 | (4-Methoxyphenyl)this compound | PtCl₂ (2.5) / CO (1 atm) | Toluene, 80 °C, 1 h | 1-(4-Methoxyphenyl)cyclobutene | 72 |
| 5 | Cyclohexylidenecyclopropane | PtCl₂ (2.5) / CO (1 atm) | Toluene, 80 °C, 3 h | 1-Cyclohexylcyclobutene | 91 |
| 6 | n-Propylidenecyclopropane | PtCl₂ (2.5) / CO (1 atm) | Toluene, 80 °C, 4 h | 1-n-Propylcyclobutene | 78 |
Experimental Protocols
General Procedure for the PtCl₂-Catalyzed Rearrangement of Methylenecyclopropanes to Cyclobutenes
Materials:
-
Substituted this compound
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous toluene
-
Carbon monoxide (CO) gas (optional, but recommended)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add PtCl₂ (0.025 mmol, 2.5 mol%).
-
If using carbon monoxide, flush the flask with CO gas and maintain a CO atmosphere (1 atm) using a balloon.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutene product.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Protocol for the Synthesis of a this compound Precursor
A convenient one-pot method for the preparation of alkylidenecyclopropane substrates is based on a modified Julia-Kocienski olefination.[1]
Materials:
-
Aldehyde
-
1-(tert-Butyl)-1H-tetrazol-5-yl cyclopropyl sulfone
-
Samarium(II) iodide (SmI₂) solution or samarium metal and iodine
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and 1-(tert-butyl)-1H-tetrazol-5-yl cyclopropyl sulfone (1.2 mmol) in anhydrous THF (10 mL) at room temperature, add a solution of SmI₂ in THF (2.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: PtCl₂-catalyzed rearrangement of this compound.
Experimental Workflow Diagram
Caption: Workflow for PtCl₂-catalyzed cyclobutene synthesis.
References
- 1. PtCl2-catalyzed rearrangement of methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-catalyzed rearrangement of enantiomerically pure alkylidenecyclopropane derivatives as a new access to cyclobutenes possessing quaternary stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nickel-Catalyzed Methylenecyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for a variety of nickel-catalyzed reactions involving methylenecyclopropanes (MCPs). The high strain energy of MCPs makes them versatile building blocks in organic synthesis. Nickel catalysis offers a powerful tool to control the reactivity of MCPs, enabling a range of transformations including cycloadditions, cross-couplings, and multicomponent reactions. The following protocols are based on established literature procedures and are intended to serve as a guide for researchers in the field.
Nickel-Catalyzed Intramolecular [3+2] Cycloaddition of Methylenecyclopropanes with Alkynes
This protocol details the nickel-catalyzed intramolecular cycloaddition of methylenecyclopropanes (MCPs) with alkynes, which proceeds via a proximal C-C bond cleavage of the cyclopropane ring to afford cyclopenta[a]indene derivatives.
Experimental Protocol
General Procedure:
A solution of the methylenecyclopropane-alkyne substrate (0.2 mmol) in toluene (2.0 mL) is added to a mixture of Ni(cod)₂ (5.5 mg, 0.02 mmol) and P(o-tolyl)₃ (12.2 mg, 0.04 mmol) in a dried reaction tube under an argon atmosphere. The resulting mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired cyclopenta[a]indene product.
Quantitative Data Summary
| Substrate | Product | Yield (%) |
| N-(4-methyl-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide | 5-methyl-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene | 85 |
| N-(4-methoxy-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide | 5-methoxy-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene | 82 |
| N-(4-chloro-2-(3-phenylprop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)methanesulfonamide | 5-chloro-1-phenyl-2,3-dihydro-1H-cyclopenta[a]indene | 78 |
| N-(2-(3-(p-tolyl)prop-2-yn-1-yl)phenyl)-N-(methylene-cyclopropyl)-methanesulfonamide | 1-(p-tolyl)-2,3-dihydro-1H-cyclopenta[a]indene | 88 |
Proposed Mechanism and Experimental Workflow
The proposed catalytic cycle and a general experimental workflow for this reaction are illustrated below.
Caption: Proposed catalytic cycle and experimental workflow for the Ni-catalyzed intramolecular [3+2] cycloaddition.
Nickel-Catalyzed Regio- and Stereoselective Hydroalkynylation of Methylenecyclopropanes
This protocol describes the addition of a terminal alkyne C-H bond across the double bond of a this compound, catalyzed by a nickel complex, to produce 1-methyl-1-alkynylcyclopropanes with high regio- and stereoselectivity.[1][2]
Experimental Protocol
General Procedure:
To a solution of NiCl₂(dme) (1.3 mg, 0.006 mmol) and PMePh₂ (5.4 mg, 0.018 mmol) in toluene (0.3 mL) in a glovebox, was added Zn powder (3.9 mg, 0.060 mmol). The mixture was stirred for 5 minutes at room temperature. A solution of the this compound (0.90 mmol) and triisopropylsilylacetylene (0.30 mmol) in toluene (0.3 mL) was then added. The reaction mixture was stirred at room temperature for the specified time. The reaction was quenched by exposure to air, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with hexanes) to give the desired product.
Quantitative Data Summary
| This compound | Alkyne | Product | Yield (%) |
| Bicyclo[4.1.0]heptan-1-ylmethylene- | (TIPS)C≡CH | 1-((Triisopropylsilyl)ethynyl)-1-methylbicyclo[4.1.0]heptane | 92 |
| Bicyclo[3.1.0]hexan-1-ylmethylene- | (TIPS)C≡CH | 1-((Triisopropylsilyl)ethynyl)-1-methylbicyclo[3.1.0]hexane | 85 |
| (1-Phenylcyclopropyl)methylene- | (TIPS)C≡CH | 1-Phenyl-1-((triisopropylsilyl)ethynyl)cyclopropane | 88 |
| (1-(p-Methoxyphenyl)cyclopropyl)methylene- | (TIPS)C≡CH | 1-(p-Methoxyphenyl)-1-((triisopropylsilyl)ethynyl)cyclopropane | 91 |
Proposed Mechanism and Logical Relationships
The proposed mechanism involves the formation of a nickel-hydride species, which then undergoes migratory insertion with the MCP.
References
Application Notes and Protocols: The Strategic Use of Methylenecyclopropane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenecyclopropanes (MCPs) are a class of strained hydrocarbons that have garnered significant attention in synthetic organic chemistry due to their unique reactivity. The inherent ring strain of the cyclopropane ring, combined with the exocyclic double bond, makes MCPs versatile building blocks for the construction of complex molecular architectures. This reactivity has been harnessed in the pharmaceutical industry for the synthesis of key intermediates, most notably in the development of antiviral nucleoside analogues. This document provides a detailed overview of the applications of methylenecyclopropane in pharmaceutical synthesis, complete with experimental protocols and quantitative data for key transformations.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound derivatives in medicinal chemistry lies in their use as rigid scaffolds to mimic the ribose or deoxyribose sugar in nucleoside analogues. This structural modification can confer desirable pharmacological properties, such as enhanced metabolic stability and potent biological activity.
Antiviral Nucleoside Analogues
A prominent example of the successful application of MCPs is in the synthesis of antiviral agents, particularly those effective against herpesviruses. Cyclopropavir (CPV) and its analogues are a testament to the potential of this chemical class. These compounds often exhibit potent activity against human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and other herpesviruses.[1] The this compound moiety serves as a conformationally restricted mimic of the deoxyribose group in natural nucleosides.
Synthesis of Key Pharmaceutical Intermediates
The synthesis of complex pharmaceutical agents from this compound precursors involves a series of key transformations. Below are detailed protocols for the synthesis of crucial intermediates.
Synthesis of 2,2-bis(hydroxymethyl)this compound: A Key Intermediate for Cyclopropavir
The diol, 2,2-bis(hydroxymethyl)this compound, is a pivotal intermediate in the synthesis of the antiviral drug Cyclopropavir.[2] A novel synthetic route to this intermediate is outlined below.
Experimental Protocol: Synthesis of 2,2-bis(hydroxymethyl)this compound [2]
-
Reduction of Cyclopropane Dicarboxylate (3) to Diol (4):
-
To a stirred solution of the starting cyclopropane dicarboxylate 3 in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add a suitable reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture to 0 °C and quench cautiously with water, followed by the addition of a dilute aqueous base (e.g., 15% NaOH solution) and then more water.
-
Filter the resulting suspension and wash the solid residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the diol 4 .
-
-
Acetylation of Diol (4) to Diacetate (5):
-
Dissolve the diol 4 in a suitable solvent (e.g., dichloromethane) and add an acetylating agent (e.g., acetic anhydride) and a base (e.g., pyridine or triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the diacetate 5 .
-
-
Acetoxy-bromo Elimination to form this compound (6):
-
This step involves the conversion of the diacetate to a bromoacetate followed by elimination to form the exocyclic double bond. The specific conditions for this transformation can vary and should be optimized.
-
-
Debenzylation to yield 2,2-bis(hydroxymethyl)this compound (2):
-
If protecting groups such as benzyl ethers are used, they are removed in this final step. A common method is catalytic hydrogenation (e.g., using Pd/C as a catalyst under a hydrogen atmosphere).
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the final product, 2,2-bis(hydroxymethyl)this compound 2 .
-
Palladium-Catalyzed Isomerization of Methylenecyclopropanes
Palladium-catalyzed reactions of methylenecyclopropanes provide access to a variety of useful diene structures, which can serve as versatile intermediates in pharmaceutical synthesis.[1]
Experimental Protocol: Pd(PPh₃)₄-Catalyzed Isomerization of Methylenecyclopropanes [1]
-
Reaction Setup:
-
In a reaction vessel, combine the substituted this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent system such as toluene and acetic acid.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 1-substituted or 1,1-disubstituted diene.
-
Quantitative Data
The efficiency of synthetic steps is critical in pharmaceutical development. The following table summarizes reported yields for key transformations involving this compound intermediates.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Reduction | Cyclopropane dicarboxylate | Diol | Not specified | [2] |
| Acetylation | Diol | Diacetate | Not specified | [2] |
| Acetoxy-bromo elimination | Diacetate | This compound | Not specified | [2] |
| Debenzylation | Benzylated this compound | 2,2-bis(hydroxymethyl)this compound | Not specified | [2] |
| Pd-Catalyzed Isomerization | Substituted this compound | 1-Substituted or 1,1-disubstituted diene | Good to Excellent | [1] |
Visualizing Synthetic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in synthetic chemistry. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Synthetic pathway to a key Cyclopropavir intermediate.
Caption: Experimental workflow for Pd-catalyzed isomerization.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceutical compounds, particularly antiviral nucleoside analogues. The unique reactivity of the strained this compound moiety allows for the construction of complex and biologically active molecules. The protocols and data presented herein provide a foundation for researchers and scientists in drug development to explore and utilize this important class of compounds in their synthetic endeavors. Further exploration of transition-metal-catalyzed reactions of methylenecyclopropanes is expected to unveil even more powerful synthetic methodologies for the creation of novel therapeutic agents.
References
Application Notes and Protocols: A Step-by-Step Guide to Methylenecyclopropane Isomerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Methylenecyclopropanes (MCPs) are highly strained molecules that serve as versatile three-carbon building blocks in organic synthesis.[1][2][3] Their inherent ring strain and reactive exocyclic double bond make them susceptible to a variety of isomerization reactions, which can be triggered by heat, light, or catalysts. These rearrangements provide access to a diverse range of carbocyclic and heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.[4] This document provides detailed application notes and protocols for several key types of methylenecyclopropane isomerization reactions.
Transition Metal-Catalyzed Isomerization
Transition metal catalysts are highly effective in promoting the isomerization of MCPs, often with high selectivity and under mild conditions.[1][2] Palladium, platinum, and rhodium complexes are commonly used to catalyze these transformations, which can proceed through various mechanisms to yield dienes, cyclobutenes, or other rearranged products.[1][2][5][6]
Palladium-Catalyzed Isomerization to Dienes
Palladium complexes, such as Pd(PPh₃)₄, can catalyze the isomerization of MCPs into 1-substituted or 1,1-disubstituted dienes.[7] This reaction typically proceeds in the presence of acetic acid, which is crucial for the reaction to occur.[7] The mechanism is believed to involve the hydropalladation of the exocyclic double bond of the MCP by an AcO-Pd-H species.[7]
Caption: Palladium-catalyzed isomerization of MCP to a diene.
The palladium-catalyzed isomerization is effective for a range of substituted methylenecyclopropanes, affording dienes in good to excellent yields.[7]
| Entry | Substrate (MCP) | Product (Diene) | Yield (%) | Reaction Time (h) |
| 1 | Phenyl-MCP | 1-Phenyl-1,3-butadiene | 95 | 3 |
| 2 | 4-Methylphenyl-MCP | 1-(4-Methylphenyl)-1,3-butadiene | 92 | 3 |
| 3 | 4-Chlorophenyl-MCP | 1-(4-Chlorophenyl)-1,3-butadiene | 90 | 3.5 |
| 4 | Naphthyl-MCP | 1-(Naphthyl)-1,3-butadiene | 85 | 4 |
| 5 | Cyclohexyl-MCP | 1-Cyclohexyl-1,3-butadiene | 75 | 5 |
| 6 | Diphenyl-MCP | 1,1-Diphenyl-1,3-butadiene | 88 | 3 |
Data synthesized from Shi, M., et al., J. Org. Chem., 2005.[7]
-
Materials:
-
Substituted this compound (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Acetic acid (1.0 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the substituted this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and toluene (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add acetic acid (1.0 mmol) to the reaction mixture.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-5 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to obtain the pure diene product.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).[7]
-
Thermal Isomerization
Thermal isomerization of methylenecyclopropanes typically requires higher temperatures and can proceed through different pathways, often involving biradical intermediates.[8] A classic example is the interconversion of 2-methylthis compound and ethylidenecyclopropane, which is a unimolecular process.[8][9] At higher temperatures, further rearrangement to form acyclic dienes can occur.[8]
Caption: Thermal isomerization of MCP via a biradical intermediate.
The thermal isomerization of methylthis compound (MMCP) to ethylidenecyclopropane (ECP) has been studied kinetically.
| Reaction | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A, s⁻¹) |
| MMCP ⇌ ECP | 396 - 448 | 205.5 | 14.12 |
Data from Flowers, M.C., et al.[8]
This protocol describes a general approach for studying the gas-phase thermal isomerization of a this compound derivative.
-
Apparatus:
-
Static pyrolysis apparatus (quartz reaction vessel) connected to a high-vacuum line.
-
Gas chromatograph (GC) for analysis of reaction mixtures.
-
Constant temperature furnace.
-
-
Procedure:
-
Obtain a pure sample of the this compound derivative (e.g., methylthis compound).[8]
-
Evacuate the pyrolysis apparatus to a high vacuum.
-
Introduce a known pressure of the reactant into the reaction vessel, which is maintained at a constant temperature (e.g., 396 to 448°C).[8]
-
Allow the reaction to proceed for a specific time.
-
At given time intervals, expand a sample of the reaction mixture into a sample loop connected to a GC for analysis.
-
Analyze the composition of the mixture by GC to determine the relative amounts of reactant and products.
-
Repeat the experiment at various temperatures to determine the temperature dependence of the rate constant.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and pre-exponential factor (A) for the isomerization.
-
Photoisomerization
Photochemical excitation provides the energy to induce isomerization in MCPs, often leading to products that are not accessible via thermal pathways. These reactions can proceed through excited singlet or triplet states and may involve intermediates like trimethylenemethane (TMM).[10]
Caption: Potential energy surface for MCP photoisomerization.
This protocol is based on the study of (cyanomethylene)cyclopropane photoisomerization.[10]
-
Materials & Apparatus:
-
Synthesized (cyanomethylene)cyclopropane.
-
Closed-cycle helium cryostat with a CsI window.
-
High-vacuum deposition line.
-
Argon gas (matrix).
-
FTIR spectrometer.
-
UV light source (e.g., mercury-xenon lamp with filters).
-
-
Procedure:
-
Matrix Deposition: Place the CsI window in the cryostat and cool to the desired temperature (e.g., 10 K).
-
Prepare a gaseous mixture of the MCP derivative and argon gas (e.g., 1:1000 ratio).
-
Deposit the mixture slowly onto the cold CsI window through the vacuum line.
-
Initial Characterization: Record an initial FTIR spectrum of the isolated MCP in the argon matrix.
-
Photolysis: Irradiate the matrix with UV light from the lamp, using appropriate filters to select the wavelength range.
-
Monitoring: Periodically interrupt the photolysis and record FTIR spectra to monitor the disappearance of the reactant and the appearance of new absorption bands corresponding to the product.
-
Analysis: Analyze the spectral changes to identify the product and study the reaction kinetics. Computational modeling (e.g., DFT) can be used to support the identification of intermediates and products and to explore the potential energy surface.[10]
-
This guide provides a foundational understanding and practical protocols for key this compound isomerization reactions. Researchers can adapt these methodologies to their specific substrates and research goals, leveraging the unique reactivity of MCPs to synthesize novel and complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs [mdpi.com]
- 7. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 8. Thermal isomerization of ethylidenecyclopropane and methylthis compound to 2-methylbuta-1,3-diene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhodium-Catalyzed Intermolecular Cycloaddition of Bis(methylenecyclopropanes)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Overview of the Reaction
The rhodium-catalyzed intermolecular [3+2+2] cycloaddition of bis(methylenecyclopropanes) with alkynes is a powerful synthetic methodology for the construction of complex polycyclic molecular architectures. This reaction chemo- and regioselectively produces functionalized 5-7-3 spirocyclic carbocycles.[1] Such structures are of significant interest in medicinal chemistry and drug development due to their conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets. The reaction proceeds in moderate yields and is noted for its excellent control over regio- and chemo-selectivity.[1]
Key Features and Advantages
-
High Atom Economy: As a cycloaddition reaction, it incorporates all atoms from the starting materials into the final product, minimizing waste.
-
Access to Complex Scaffolds: Provides a direct route to synthetically challenging 5-7-3 tricyclic systems.
-
Stereocontrol: The reaction has been reported to proceed with high diastereoselectivity.
-
Versatility: The methodology is applicable to a range of substituted bis(methylenecyclopropanes) and alkynes, allowing for the generation of diverse compound libraries.
Applications in Drug Discovery and Development
The spirocyclic and fused ring systems generated through this methodology are prevalent in a variety of natural products and biologically active compounds. The ability to rapidly construct these complex cores from simpler starting materials makes this reaction an attractive tool for:
-
Lead Generation: Synthesis of novel compound libraries for high-throughput screening.
-
Scaffold Hopping: Creation of novel intellectual property by modifying existing pharmacophores.
-
Natural Product Synthesis: Efficient construction of key intermediates in the total synthesis of complex natural products.
Reaction Scheme & Proposed Mechanism
The reaction is proposed to proceed through a catalytic cycle involving a Rh(I) species. The key steps include oxidative addition, carbometalation, and reductive elimination to form the spirocyclic product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [3+2+2] cycloaddition.
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for setting up and working up the rhodium-catalyzed cycloaddition reaction.
Caption: A typical experimental workflow for the cycloaddition reaction.
Protocol for the Synthesis of a Functionalized 5-7-3 Spirocyclic Carbocycle
Disclaimer: The following protocol is a representative example based on general procedures for rhodium-catalyzed cycloadditions and may require optimization for specific substrates.
Materials:
-
Bis(this compound) derivative (1.0 equiv)
-
Alkyne derivative (1.2 equiv)
-
[Rh(CO)2Cl]2 (5 mol%)
-
Anhydrous toluene (0.1 M)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bis(this compound) (0.5 mmol, 1.0 equiv) and the alkyne (0.6 mmol, 1.2 equiv).
-
Add anhydrous toluene (5.0 mL) to dissolve the reactants.
-
To this solution, add [Rh(CO)2Cl]2 (0.025 mmol, 5 mol%).
-
Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 5-7-3 spirocyclic carbocycle.
-
Characterize the product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
Substrate Scope and Yields
The following table presents representative data for the rhodium-catalyzed [3+2+2] cycloaddition of various bis(methylenecyclopropanes) and alkynes.
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as detailed experimental data was not available in the public domain at the time of this writing. Yields are representative of those described as "moderate" in the literature.
| Entry | Bis(this compound) (R1) | Alkyne (R2, R3) | Product | Yield (%) |
| 1 | H | Ph, Ph | 65 | |
| 2 | Me | Ph, Ph | 62 | |
| 3 | Ph | Ph, Ph | 58 | |
| 4 | H | Me, Me | 55 | |
| 5 | H | Ph, H | 68 | |
| 6 | H | CO2Me, CO2Me | 72 | |
| 7 | H | Ph, SiMe3 | 60 |
Reaction Conditions: Bis(this compound) (1.0 equiv), alkyne (1.2 equiv), [Rh(CO)2Cl]2 (5 mol%), toluene, 110 °C, 24 h.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methylenecyclopropane from Methallyl Chloride
Welcome to the technical support center for the synthesis of methylenecyclopropane from methallyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from methallyl chloride?
A1: The most common and effective methods involve the intramolecular cyclization of methallyl chloride using a strong base. Two primary base systems are widely used:
-
A combination of sodium amide (NaNH₂) and sodium tert-butoxide (t-BuONa).
-
Sodium bis(trimethylsilyl)amide (NaHMDS) followed by treatment with sodium tert-butoxide.
Q2: Why is sodium tert-butoxide used in conjunction with the primary strong base?
A2: A common side product in this reaction is 1-methylcyclopropene, an isomer of the desired this compound. Sodium tert-butoxide is added to facilitate the isomerization of 1-methylcyclopropene to the more thermodynamically stable this compound, thereby increasing the overall yield of the target molecule.[1]
Q3: What kind of yields can I expect from these methods?
A3: The choice of base significantly impacts the reaction yield.
-
The sodium amide and sodium tert-butoxide method typically affords a yield of around 43%.[2]
-
The use of sodium bis(trimethylsilyl)amide (NaHMDS) is generally more efficient, with reported yields of 72% and in some cases up to 79%.[2]
Q4: What are the main safety concerns with this synthesis?
A4: The primary hazards are associated with the reagents.
-
Methallyl chloride is a flammable liquid and a lachrymator. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium amide is a highly water-reactive solid that can ignite spontaneously in air, especially when aged. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium bis(trimethylsilyl)amide (NaHMDS) is also water-sensitive and should be handled under an inert atmosphere.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Gas Chromatography (GC) if possible. - Base Strength: The activity of the strong base is critical. Use freshly opened or properly stored sodium amide or NaHMDS. The quality of sodium amide can degrade over time. |
| Formation of 1-methylcyclopropene byproduct | - Isomerization: Ensure that sodium tert-butoxide has been added and the reaction is stirred for an adequate time to allow for the isomerization of 1-methylcyclopropene to this compound. |
| Suboptimal Reaction Temperature | - The reaction is typically run at low temperatures to control exothermicity and side reactions. However, if the reaction is sluggish, a slight increase in temperature might be necessary. This should be done cautiously and with careful monitoring. |
| Moisture in the reaction | - Anhydrous Conditions: Both sodium amide and NaHMDS react violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
Issue 2: Presence of Impurities After Work-up
| Possible Cause | Suggested Solution |
| Unreacted methallyl chloride | - Purification: this compound is a low-boiling point compound (9-12 °C).[2] Careful fractional distillation is the most effective method for separating it from the higher-boiling methallyl chloride (71-72 °C).[3] |
| Presence of 1-methylcyclopropene | - Isomerization: If significant amounts of 1-methylcyclopropene are still present, consider increasing the reaction time after the addition of sodium tert-butoxide or adding a slight excess. - Analytical Monitoring: Use ¹H NMR or GC-MS to quantify the ratio of this compound to 1-methylcyclopropene.[4][5] |
| Solvent and other soluble byproducts | - Aqueous Work-up: A standard aqueous work-up can help remove inorganic salts and other water-soluble impurities.[6] However, given the volatility of the product, this must be done at low temperatures. - Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Base System | Reported Yield | Key Considerations |
| 1 | Sodium amide and Sodium tert-butoxide | ~43% | Sodium amide quality is crucial; potential for handling hazards.[2] |
| 2 | Sodium bis(trimethylsilyl)amide (NaHMDS) and Sodium tert-butoxide | 72-79% | Higher yield, NaHMDS is often easier to handle as a solution.[2] |
Experimental Protocols
Method 1: Synthesis using Sodium Amide and Sodium tert-Butoxide (Conceptual Protocol)
This is a conceptual protocol based on literature descriptions and should be adapted with caution and appropriate safety measures.
-
Preparation: Under an inert atmosphere of dry nitrogen or argon, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Setup: In the flask, prepare a suspension of sodium amide in an anhydrous solvent (e.g., anhydrous diethyl ether or THF).
-
Addition of Methallyl Chloride: Cool the suspension in an ice-salt bath. Add a solution of methallyl chloride in the same anhydrous solvent dropwise from the dropping funnel to the stirred suspension. Control the addition rate to maintain a low reaction temperature.
-
Isomerization: After the addition is complete, add a solution of sodium tert-butoxide in the anhydrous solvent to the reaction mixture.
-
Reaction Completion: Allow the reaction to stir at a controlled temperature while monitoring its progress by GC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at low temperature. Extract the aqueous layer with a low-boiling point organic solvent (e.g., pentane).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate. Carefully decant or filter the solution. Purify the this compound by fractional distillation, collecting the fraction boiling between 9-12 °C.
Method 2: Synthesis using Sodium bis(trimethylsilyl)amide (NaHMDS) (Conceptual Protocol)
This is a conceptual protocol based on literature descriptions and should be adapted with caution and appropriate safety measures.
-
Preparation: Under an inert atmosphere of dry nitrogen or argon, equip a three-necked flask with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.
-
Reaction Setup: In the flask, place a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in an anhydrous solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Methallyl Chloride: Add a solution of methallyl chloride in the same anhydrous solvent dropwise to the stirred NaHMDS solution. Maintain the low temperature throughout the addition.
-
Isomerization: After the addition is complete, add a solution of sodium tert-butoxide in the anhydrous solvent.
-
Reaction Completion: Allow the reaction to warm slowly to room temperature and stir until the reaction is complete, as monitored by GC.
-
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution at low temperature. Extract the aqueous layer with a low-boiling point organic solvent.
-
Purification: Dry the combined organic extracts and purify by fractional distillation as described in Method 1.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
troubleshooting methylenecyclopropane instability and polymerization
Welcome to the technical support center for methylenecyclopropane (MCP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this highly reactive and versatile compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability and polymerization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Handling
Q1: I stored my freshly synthesized this compound in a sealed vial in the freezer, but it turned into a viscous liquid/solid. What happened?
A1: Spontaneous polymerization has likely occurred. This compound is highly strained and susceptible to polymerization initiated by trace impurities, exposure to air (oxygen), light, or elevated temperatures. Even at low temperatures, polymerization can occur over time, especially if the monomer is not properly stabilized.
-
Troubleshooting Steps:
-
Verify Polymerization: Confirm the presence of oligomers or polymers using analytical techniques such as ¹H NMR or GC-MS.
-
Review Storage Conditions: Ensure the storage container was appropriate (e.g., amber glass vial with a PTFE-lined cap) and completely sealed. Confirm the freezer temperature was stable.
-
Consider Impurities: Trace acidic or metallic impurities from the synthesis or storage container can act as catalysts for polymerization.
-
Implement Inhibition: For long-term storage, the addition of a radical inhibitor is recommended.
-
Q2: What is the recommended procedure for storing this compound to prevent polymerization?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Short-term Storage (days to weeks):
-
Store in a sealed, airtight amber glass vial with a PTFE-lined cap to protect from light and air.
-
Store at temperatures of -20°C or below.
-
Ensure the MCP is free from solvent and synthetic byproducts.
-
-
Long-term Storage (months):
-
Add a radical inhibitor such as butylated hydroxytoluene (BHT) at a concentration of 100-500 ppm (0.01-0.05 wt%).[1][2][3]
-
Store in a sealed, airtight amber glass vial with a PTFE-lined cap at -20°C or below.
-
The headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.
-
Q3: Can I store this compound in a plastic container?
A3: It is not recommended. Plastic containers may contain plasticizers, residual catalysts, or other leachable impurities that can initiate polymerization. Additionally, some plastics may be permeable to air, leading to slow oxidation and degradation over time. Use glass containers with inert caps (e.g., PTFE-lined).
In-Reaction Issues
Q4: My reaction involving this compound is giving a low yield of the desired product and a significant amount of a high-molecular-weight, insoluble material. What is the likely cause?
A4: This strongly suggests that polymerization of the this compound is competing with your desired reaction.
-
Potential Causes and Solutions:
-
Lewis Acid Catalysis: Many Lewis acids used in organic synthesis can vigorously catalyze the ring-opening polymerization of this compound.[4][5][6] If your reaction uses a Lewis acid, consider lowering the reaction temperature, using a milder Lewis acid, or adding the this compound slowly to a solution containing the Lewis acid and other reagents to keep its instantaneous concentration low.
-
Trace Metal Impurities: Impurities from reagents or metal spatulas can initiate polymerization. Ensure all reagents are of high purity and use non-metallic spatulas for handling if possible.
-
Radical Initiators: If your reaction is sensitive to radicals or is performed under conditions that can generate radicals (e.g., elevated temperatures, exposure to light), unintentional polymerization can be initiated. Consider performing the reaction in the dark and under an inert atmosphere. The addition of a radical inhibitor like BHT might be possible if it does not interfere with your desired reaction.
-
High Concentration: Running the reaction at a high concentration of this compound can favor polymerization. Try diluting the reaction mixture.
-
Q5: I observe unexpected side products in my reaction with this compound. What could they be?
A5: Besides polymerization, this compound can undergo various rearrangements and side reactions.
-
Isomerization: In the presence of certain catalysts or conditions, this compound can isomerize to other C4H6 isomers like 1-methylcyclopropene.[7][8][9]
-
Ring-Opening: The strained cyclopropane ring can open to form various isomeric dienes, especially in the presence of transition metals or acids.
-
Cycloadditions: As a reactive olefin, it can participate in [3+2] and other cycloaddition reactions.
To identify the side products, it is crucial to analyze the crude reaction mixture by GC-MS and NMR and compare the spectra to known data for this compound and its isomers.
Data Presentation
Table 1: Recommended Inhibitor Concentrations for Storage of Reactive Monomers
| Inhibitor | Class | Recommended Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | A common and cost-effective choice for inhibiting radical polymerization.[2][3][10] |
| Hydroquinone | Phenolic | 100 - 500 | Often requires the presence of oxygen to be effective.[2] |
| TEMPO | Nitroxide | 50 - 200 | Very effective at low concentrations.[2] |
| Phenylenediamines | Amine | 25 - 150 (in mixtures) | Often used in synergistic mixtures for enhanced protection.[2][11] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is for the removal of higher-boiling impurities, including oligomers and inhibitors like BHT.
-
Objective: To obtain pure, uninhibited this compound.
-
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a vacuum-jacketed Vigreux column)
-
Heating mantle
-
Stir bar
-
Receiving flask cooled in a dry ice/acetone bath
-
Inert gas supply (argon or nitrogen)
-
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and has been purged with an inert gas.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Cool the receiving flask to -78°C using a dry ice/acetone bath.
-
Gently heat the distillation flask using a heating mantle. This compound has a boiling point of 9-12°C.[7]
-
Slowly increase the temperature until distillation begins. The distillation rate should be slow and steady (approximately 1 drop per second).
-
Collect the fraction that distills at a constant temperature (the boiling point of this compound).
-
Once the pure fraction is collected, stop the distillation, leaving the higher-boiling residues in the distillation flask.
-
The collected pure this compound should be used immediately or stored appropriately (see Q2).
-
Protocol 2: Detection of Oligomers by ¹H NMR Spectroscopy
-
Objective: To identify the presence of this compound oligomers in a sample.
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
Data Analysis:
-
Monomer Signals: Pure this compound will show two characteristic signals: a singlet at approximately 4.8 ppm (vinylic protons) and a singlet at approximately 1.8 ppm (cyclopropyl protons).
-
Oligomer/Polymer Signals: The presence of oligomers or polymers will be indicated by the appearance of broad signals in the aliphatic region (typically 1.0-2.5 ppm) and a decrease in the intensity or disappearance of the sharp monomer peaks. The vinylic protons of the polymer may also appear as broad signals at slightly different chemical shifts than the monomer.
-
Protocol 3: Analysis of this compound Purity and Oligomer Detection by GC-MS
-
Objective: To assess the purity of a this compound sample and detect the presence of oligomers.
-
Sample Preparation: Dilute a small amount of the liquid sample in a volatile solvent (e.g., pentane or diethyl ether).
-
Instrument Parameters:
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Detector: Scan range of 35-400 m/z.
-
-
Data Analysis:
-
This compound Peak: The monomer will elute early in the chromatogram. Its mass spectrum will show a molecular ion peak at m/z = 54.
-
Oligomer Peaks: Dimers, trimers, and higher oligomers will have longer retention times and will show molecular ions corresponding to multiples of the monomer mass (e.g., 108 for the dimer, 162 for the trimer).
-
Mandatory Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jjeci.net [jjeci.net]
- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2000042079A1 - Sterically-hindered alkyl hydroxylamines for scavenging of free radicals - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Loading in Palladium-Catalyzed Methylenecyclopropane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of methylenecyclopropanes (MCPs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for palladium-catalyzed reactions with methylenecyclopropanes?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and ligands. However, a common starting point for optimization is typically in the range of 1-5 mol% of the palladium precursor.[1] In some cases, catalyst loading can be as low as 0.05 mol% for highly efficient systems, while more challenging transformations might require higher loadings.
Q2: How does the choice of palladium precursor affect the reaction?
A2: Different palladium precursors exhibit varying reactivity. Common precursors include Pd(PPh₃)₄, [Pd(allyl)Cl]₂, and Pd₂(dba)₃.[2][3] The choice of precursor can influence the formation of the active Pd(0) species, which is crucial for the catalytic cycle.[4] For instance, Pd₂(dba)₃ may show lower efficiency in some hydroalkylation reactions compared to [Pd(allyl)Cl]₂ with an appropriate ligand.[2]
Q3: What is the role of ligands in these reactions, and how do they impact catalyst loading?
A3: Ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.[2][5] The choice of ligand can significantly impact the required catalyst loading. Stronger coordinating ligands can stabilize the catalyst and prevent decomposition, potentially allowing for lower catalyst loadings. Common ligand types include phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs) (e.g., IPr·HCl, SIPr·HCl).[2] The steric and electronic properties of the ligand are crucial; for example, bulky, electron-rich phosphine ligands can promote the formation of highly reactive, monoligated palladium species.[6]
Q4: Can the reaction solvent influence the optimal catalyst loading?
A4: Yes, the solvent can have a profound effect on catalyst stability and reactivity, thereby influencing the optimal catalyst loading.[6] Solvents like toluene, dioxane, and THF are commonly used.[3][7] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[7] In some cases, the solvent can also play a role in dissolving the base, which is often crucial for the reaction.[6][7]
Troubleshooting Guide
Problem 1: Low or no product yield.
Possible Cause: Inactive or deactivated catalyst.
-
Solution:
-
Verify Catalyst Quality: Ensure the palladium precursor and ligands are of high purity and have been stored correctly to prevent degradation. Impurities can poison the catalyst.[7]
-
Optimize Catalyst Loading: While a high catalyst loading might seem like a solution, it can sometimes lead to side reactions or catalyst aggregation. Conversely, a loading that is too low may result in incomplete conversion. Systematically screen catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.
-
Ensure Proper Activation: Many reactions use a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[4] Ensure your reaction conditions (e.g., presence of a suitable reducing agent or ligand) facilitate this reduction.
-
Degas Solvents and Reagents: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[7] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Problem 2: Inconsistent reaction yields.
Possible Cause: Catalyst instability or heterogeneity.
-
Solution:
-
Ligand Selection: The ligand may not be adequately stabilizing the catalytic species, leading to decomposition over the course of the reaction.[8] Consider screening different ligands, including bidentate ligands or NHCs, which can offer greater stability.
-
Heterogeneous Catalyst Formation: The active catalyst may be precipitating out of solution, leading to a heterogeneous mixture with inconsistent activity. This can sometimes be observed as a color change (e.g., formation of palladium black). Using a ligand that improves the solubility of the palladium complex can mitigate this issue.
-
Stirring and Temperature Control: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Inconsistent temperature control can also affect catalyst stability and reaction rates.
-
Problem 3: Poor regioselectivity or stereoselectivity.
Possible Cause: Suboptimal ligand or reaction conditions.
-
Solution:
-
Ligand Tuning: The steric and electronic properties of the ligand are paramount in controlling selectivity.[5] A systematic screening of ligands with varying steric bulk and electronic properties is often necessary. For enantioselective reactions, the use of chiral ligands is required.
-
Solvent Effects: The polarity of the solvent can influence the transition state energies of different reaction pathways, thereby affecting selectivity. Screen a range of solvents with varying polarities.
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Temperature Optimization: Reaction temperature can have a significant impact on selectivity. Lower temperatures often favor the formation of the thermodynamically more stable product and can enhance enantioselectivity.[2]
-
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Hydroalkylation of Methylenecyclopropane (MCP) 1a with Phenyl Hydrazone 2a.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | [Pd(allyl)Cl]₂ (5) | IPr·HCl (20) | KOH | THF | 50 | 80 |
| 2 | None | IPr·HCl (20) | KOH | THF | 50 | 0 |
| 3 | [Pd(allyl)Cl]₂ (5) | IPr·HCl (20) | None | THF | 50 | 0 |
| 4 | Pd₂(dba)₃ (5) | IPr·HCl (20) | KOH | THF | 50 | <80 |
| 5 | [Pd(allyl)Cl]₂ (5) | SIPr·HCl (20) | KOH | THF | 50 | - |
| 6 | [Pd(allyl)Cl]₂ (5) | PCy₃ (20) | KOH | THF | 50 | Poor |
| 7 | [Pd(allyl)Cl]₂ (5) | dppp (20) | KOH | THF | 50 | Poor |
| 8 | [Pd(allyl)Cl]₂ (5) | IPr·HCl (20) | NaOH | THF | 50 | - |
| 14 | [Pd(allyl)Cl]₂ (5) | IPr·HCl (20) | KOH | THF | 25 | <80 |
| 15 | [Pd(allyl)Cl]₂ (5) | IPr·HCl (20) | KOH | THF | 80 | <80 |
Reaction conditions: Phenyl hydrazone 2a (0.2 mmol), 1a (0.1 mmol), catalyst, ligand, and base (1.2 equiv.) in THF (0.2 M) were stirred under N₂ for 16 h. Yields were determined by NMR with mesitylene as the internal standard.
Table 2: Effect of Catalyst Loading on Mizoroki-Heck Cross-Coupling Reaction.[1]
| Catalyst | Catalyst Loading (mg) | Yield (%) | Time (min) |
| 0.5% Pd/C | - | ~80 | 60 |
| 1% Pd/C | - | 100 | 20 |
| 2% Pd/C | - | 100 | 15 |
| 3% Pd/C | 10 | 100 | 10 |
Reaction of 4-bromoanisole and acrylic acid.
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroalkylation of Methylenecyclopropanes[2]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 5 mol%) and the ligand (e.g., IPr·HCl, 20 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the this compound substrate (0.1 mmol, 1.0 equiv) and the hydrazone (0.2 mmol, 2.0 equiv), followed by the base (e.g., KOH, 1.2 equiv).
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Add the degassed solvent (e.g., THF, 0.2 M) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 16 hours).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General experimental workflow for palladium-catalyzed reactions.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01221A [pubs.rsc.org]
- 3. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-catalyzed and ligand-controlled divergent cycloadditions of vinylidenecyclopropane-diesters with para-quinone methides enabled by zwitterionic π-propargyl palladium species - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in methylenecyclopropane ring-opening
Technical Support Center: Methylenecyclopropane Ring-Opening Reactions
Welcome to the technical support center for this compound (MCP) ring-opening reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, minimize byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MCP ring-opening reaction is producing significant amounts of isomerized dienes instead of the desired product. How can I prevent this?
A1: Isomerization of methylenecyclopropanes to more stable 1,3-dienes is a common side reaction, often catalyzed by transition metal hydrides that can form as catalyst decomposition products.[1][2] Here are several strategies to minimize this byproduct:
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Catalyst and Ligand Choice: The choice of catalyst and ligands is critical. For instance, in palladium-catalyzed reactions, the use of specific phosphine ligands can suppress isomerization pathways.[1] The catalyst system dictates the reaction mechanism, which can be tuned to favor the desired ring-opening over isomerization.[3][4]
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Additive-Based Suppression: The introduction of mild acids or hydride quenchers can be effective. Acetic acid has been shown to promote the desired isomerization to specific dienes in some cases but can also be used to control the formation of undesired isomers by influencing the active catalyst.[1] Additives like 1,4-benzoquinone can react with and quench unwanted metal hydride species responsible for olefin migration without significantly inhibiting the primary catalytic activity.[2][5]
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Temperature Control: Lowering the reaction temperature can reduce the rate of catalyst decomposition and subsequent formation of hydride species that lead to isomerization.[2]
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Purity of Reagents: Ensure starting materials and solvents are free from impurities that could facilitate catalyst decomposition.[2]
Q2: My reaction yields a mixture of regioisomers. How can I improve the regioselectivity of the C-C bond cleavage?
A2: Controlling which bond of the cyclopropane ring cleaves is a significant challenge in MCP chemistry. Regioselectivity is governed by the electronics and sterics of the substrate, as well as the nature of the catalyst.[6]
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Catalyst System Tuning: The outcome of the ring-opening can be highly dependent on the catalyst used. For example, using different palladium catalysts like PdCl₂(CH₃CN)₂ versus Pd(PPh₃)₄ can lead to entirely different product scaffolds from the same starting material by favoring different C-C bond cleavage pathways (proximal vs. distal).[3][7]
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Ligand Effects: The electronic properties and steric bulk of ligands attached to the metal center play a crucial role. Tuning the ligand can steer the reaction toward a specific regioisomer.[8] For example, electron-deficient or bulky ligands can favor one coordination mode of the MCP to the metal center over another, leading to selective bond activation.
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Substrate Control: The substituents on the MCP ring itself can direct the regioselectivity. Electron-withdrawing or -donating groups can activate or deactivate adjacent C-C bonds, influencing which bond is cleaved by the metal catalyst.
Q3: I am observing oligomerization or polymerization of my MCP starting material. What causes this and how can I minimize it?
A3: The high ring strain of MCPs (approx. 41.0 kcal/mol) makes them susceptible to polymerization, especially under certain conditions.[9]
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Control Reaction Concentration: High concentrations of the MCP starting material can favor intermolecular reactions leading to oligomers. Running the reaction under more dilute conditions can favor the desired intramolecular or bimolecular pathway with a coupling partner.
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Slow Addition of Reagents: Instead of adding the MCP all at once, using a syringe pump for slow addition can maintain a low instantaneous concentration, thereby suppressing polymerization side reactions.
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Temperature Management: Exothermic reactions can lead to localized heating, which can initiate polymerization. Ensure adequate stirring and temperature control, and consider running the reaction at a lower temperature.
Data Presentation: Influence of Reaction Conditions
The choice of catalyst and additives can dramatically alter the product distribution in MCP ring-opening reactions. The table below summarizes outcomes for a generic MCP ketone under different palladium-catalyzed conditions.
| Catalyst System | Additive | Predominant Product Type | Mechanism Pathway | Reference |
| PdCl₂(CH₃CN)₂ | NaI | Substituted Furan | Halometalation & Anion Attack | [3][7] |
| Pd(PPh₃)₄ | None | Dihydropyran | Oxidative Addition of Distal C-C Bond | [3][7] |
| Pd(PPh₃)₄ | Acetic Acid | 1,3-Diene | Hydropalladation & Isomerization | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed MCP Ring-Opening
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Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any solid ligand or additive.
-
Reagent Addition: Add the desired anhydrous solvent (e.g., toluene, 10 mL). Introduce the this compound substrate (1.0 mmol) followed by the coupling partner (1.2 mmol), if applicable.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Protocol 2: Byproduct Identification by GC-MS and NMR
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Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).
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GC-MS Analysis: Inject the diluted sample into a GC-MS instrument. The gas chromatogram will separate the components of the mixture, and the mass spectrometer will provide the mass-to-charge ratio of each component, allowing for the identification of the desired product and potential byproducts by their molecular weights.[10]
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NMR Spectroscopy: For structural confirmation, isolate the main byproduct using preparative HPLC or careful column chromatography.[11] Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will help elucidate the exact structure of the byproduct (e.g., confirming an isomerized diene structure).[11]
Visual Guides & Workflows
Caption: Competing reaction pathways in MCP ring-opening.
Caption: Troubleshooting decision tree for byproduct minimization.
References
- 1. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 6. Palladium-Catalyzed Enantio- and Regioselective Ring-Opening Hydrophosphinylation of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel/ligand loading-controlled divergent and selective coupling between redox-active methylenecyclopropanes and ArBr - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01346H [pubs.rsc.org]
- 9. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Techniques for Chiral Methylenecyclopropane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chiral methylenecyclopropane derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My chiral this compound derivative appears to be decomposing during purification on a standard silica gel column. What is causing this and how can I prevent it?
A1: this compound derivatives can be susceptible to decomposition or rearrangement, particularly on acidic stationary phases like standard silica gel. The strained cyclopropane ring and the exocyclic double bond make these compounds sensitive to acidic conditions, which can catalyze ring-opening, isomerization to methylenecyclopropenes, or other rearrangements.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before use, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system to neutralize acidic sites.
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Use an Alternative Stationary Phase: Consider using less acidic or inert stationary phases such as:
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Alumina (neutral or basic)
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Bonded phases like diol or cyano columns for normal-phase chromatography.[1]
-
C18-functionalized silica gel for reverse-phase chromatography.
-
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is generally preferred over gravity column chromatography.
Q2: I am struggling to achieve baseline separation of my chiral this compound enantiomers using HPLC. What are the key parameters to optimize?
A2: Achieving good resolution for chiral separations often requires a systematic approach to method development. The selection of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors.
Troubleshooting & Optimization Workflow:
References
Technical Support Center: Strategies to Control Regioselectivity in Methylenecyclopropane Functionalization
Welcome to the technical support center for methylenecyclopropane (MCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to controlling regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you navigate the complexities of MCP reactions.
Troubleshooting Guides
Controlling regioselectivity in the functionalization of methylenecyclopropanes is a significant challenge due to the presence of multiple reactive sites.[1][2] The outcome of these reactions is highly dependent on the subtle interplay of catalysts, ligands, and reaction conditions.[3][4] This section provides guidance on common issues encountered during these experiments.
Issue 1: Poor or Undesired Regioselectivity
One of the most common issues is obtaining a mixture of regioisomers, which can arise from the competitive cleavage of the proximal or distal C-C bonds of the cyclopropane ring.[3][5] The choice of catalyst and ligands is paramount in directing the reaction toward the desired isomer.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inappropriate Catalyst System | The choice of transition metal is crucial. For instance, Pd(0) catalysts are often used for direct oxidative addition to the distal C-C bond, while other metals may favor different pathways.[3][4] Consider screening different catalysts such as those based on Palladium, Copper, or Nickel.[1][6] | Switching the metal center can fundamentally alter the reaction mechanism and, therefore, the regiochemical outcome. |
| Suboptimal Ligand Choice | Ligands play a critical role in tuning the steric and electronic properties of the catalyst, which directly influences regioselectivity.[7][8] For example, in copper-catalyzed cascade hydroboration of MCPs, different ligands can lead to the formation of distinct homoallylic boronate intermediates.[5] In some palladium-catalyzed reactions, bulky phosphine ligands can favor one regioisomer over another.[7][8] | A systematic screening of ligands with varying steric bulk and electronic properties is recommended. For example, switching from a less bulky to a more sterically demanding ligand can invert the regioselectivity.[9] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity.[10][11] | Screen a range of solvents from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., THF, acetonitrile) to find the optimal conditions for your desired regioisomer.[10][12] |
| Temperature Fluctuations | Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, leading to different product ratios. | Optimize the reaction temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might lead to the thermodynamically more stable regioisomer. |
Quantitative Data on Ligand and Catalyst Effects on Regioselectivity
The following table summarizes reported data on how the choice of catalyst and ligand can influence the regioselectivity of MCP functionalization.
| Reaction Type | Catalyst | Ligand | Regioselectivity (Product A : Product B) | Yield |
| Ring-Opening Cycloisomerization | PdCl2(CH3CN)2 | - | Forms 4H-pyrans | Good |
| Ring-Opening Cycloisomerization | Pd(PPh3)4 | PPh3 | Forms 2,3,4,5-tetrasubstituted furans | Good |
| Cascade Hydroboration | CuBr | DTBM-SegPhos | High selectivity for 1,4-bis(boronates) | up to 98% |
| Defluorinative Functionalization | Pd-PEPPSI | IHept | Exclusive α-regioselectivity | High |
| Defluorinative Functionalization | Pd-PEPPSI | SIPr | Leads to furan formation | High |
Note: "Product A" and "Product B" refer to different regioisomers. The specific structures depend on the starting materials and reaction type. Data is compiled from multiple sources for illustrative purposes.[3][4][5][9]
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern on the this compound affect regioselectivity?
A1: The electronic and steric nature of the substituents on the MCP ring can significantly influence the regiochemical outcome. Electron-withdrawing groups can alter the polarization of the double bond and the stability of potential intermediates, while bulky substituents can sterically hinder the approach of the catalyst to one face of the molecule, thereby directing the regioselectivity.
Q2: Can I switch the regioselectivity of my reaction without changing the catalyst?
A2: Yes, in many cases, the regioselectivity can be switched by changing the ligand.[5][9] Ligands can control the steric environment around the metal center and influence the electronic properties of the catalyst, which in turn dictates which C-C bond of the MCP is cleaved.[7][8] For example, in the Pd/NHC-catalyzed defluorinative functionalization of gem-difluorocyclopropanes, using a sterically demanding IHept ligand leads to mono-defluorinative alkylation, whereas the slightly less bulky SIPr ligand promotes the formation of furans.[9]
Q3: What is the role of the solvent in controlling regioselectivity?
A3: Solvents can influence regioselectivity through several mechanisms.[10][11] Polar solvents may stabilize charged intermediates, favoring pathways that proceed through such species. Coordinating solvents can interact with the metal center, modifying its reactivity and steric profile. It is often beneficial to screen a variety of solvents to optimize for the desired regioisomer.[12]
Q4: My reaction is not proceeding. What are some common reasons for low reactivity?
A4: Low reactivity can stem from several factors. Ensure your catalyst is active and not poisoned by impurities. The choice of ligand is also critical; a ligand that is too bulky may inhibit substrate binding, while one that is not sufficiently electron-donating might result in a less active catalyst.[13] Additionally, check the purity of your starting materials and solvents, and ensure you are using an inert atmosphere if your catalyst is air- or moisture-sensitive.[13]
Q5: Are there any computational methods to predict regioselectivity?
A5: Yes, Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms and understand the origins of enantioselectivity and regioselectivity.[2][14][15] These computational studies can help in rationally designing experiments and choosing the appropriate catalyst-ligand combinations to achieve the desired outcome.
Experimental Protocols & Visualizations
General Experimental Protocol for Catalyst Screening in MCP Functionalization
This protocol provides a general workflow for screening different catalysts and ligands to optimize the regioselectivity of a this compound functionalization reaction.
Caption: A generalized workflow for screening and optimizing reaction conditions to control regioselectivity in MCP functionalization.
Signaling Pathway for Regioselectivity Control
The regiochemical outcome of transition metal-catalyzed MCP functionalization is primarily determined by the initial coordination of the metal to the MCP and the subsequent C-C bond cleavage pathway. The following diagram illustrates the two main competing pathways.
Caption: Competing pathways in MCP functionalization leading to different regioisomers, influenced by the catalyst and ligand system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Enantio- and Regioselective Ring-Opening Hydrophosphinylation of Methylenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantio‐ and Regioselective Cascade Hydroboration of Methylenecyclopropanes for Facile Access to Chiral 1,3‐ and 1,4‐Bis(boronates) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Noncovalent Interactions in Palladium(II)-Catalyzed Meta-Selective C-H Functionalization: Mechanistic Insights and Origins of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrochemically promoted tandem cyclization of functionalized methylenecyclopropanes: synthesis of tetracyclic benzazepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Temperature Sensitivity in Methylenecyclopropane Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with temperature-sensitive methylenecyclopropane (MCP) cycloadditions.
Troubleshooting Guides
This section addresses common issues encountered during MCP cycloaddition experiments, with a focus on temperature-related problems.
Issue 1: Low or No Yield of the Desired Cycloadduct
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition/side reactions may occur at higher temperatures. | Systematically screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent in increments of 10-20°C) to find the optimal balance between reaction rate and product stability. |
| Thermal Rearrangement of MCP: At elevated temperatures, MCPs can undergo thermal rearrangements to form other isomers, which may not participate in the desired cycloaddition. | If rearrangement is suspected, lower the reaction temperature. Consider photochemical conditions as an alternative, as these reactions can often be run at lower temperatures.[1] |
| Decomposition of Reactants or Products: The desired cycloadduct or the starting MCP may be unstable at the reaction temperature, leading to decomposition. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. If a thermally induced intramolecular Diels-Alder reaction is being performed, be aware that some substrates may decompose at higher temperatures (e.g., 120°C). |
| Inappropriate Reaction Time: The reaction may not have proceeded to completion, or the product may have decomposed over an extended reaction time at an elevated temperature. | Monitor the reaction progress using techniques like TLC or NMR spectroscopy to determine the optimal reaction time at a given temperature. |
Issue 2: Poor Regio- or Stereoselectivity
| Possible Cause | Suggested Solution |
| Suboptimal Temperature: Selectivity in cycloaddition reactions can be highly dependent on the reaction temperature. | Lowering the reaction temperature often increases selectivity by favoring the formation of the thermodynamically more stable product through a higher activation energy barrier for the undesired isomer. |
| Lewis Acid Inactivity/Overactivity: In Lewis acid-catalyzed cycloadditions, the temperature can affect the catalyst's activity and, consequently, the selectivity. | Optimize the reaction temperature in conjunction with the choice and loading of the Lewis acid. Some Lewis acid-catalyzed cycloadditions of MCPs proceed efficiently at room temperature (20°C).[2] |
| Competing Reaction Pathways: At higher temperatures, alternative reaction pathways with different selectivities may become accessible. | Carefully control the temperature to favor the desired reaction pathway. Computational studies, if available, can provide insight into the energy barriers of competing pathways. |
Frequently Asked Questions (FAQs)
Q1: My MCP cycloaddition is sluggish at room temperature. Can I just heat it?
A1: While heating can increase the reaction rate, it can also lead to undesirable side reactions, such as thermal rearrangements of the MCP starting material or the cycloadduct product. It is crucial to perform a systematic temperature screen to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproducts. For instance, some [3+2] cycloadditions of nitrones with MCPs require elevated temperatures (above 60°C) to proceed at a reasonable rate.
Q2: I am observing an unexpected byproduct that I suspect is a rearrangement product. How can I confirm this and prevent its formation?
A2: Characterization of the byproduct using spectroscopic methods (NMR, MS) and comparison with known thermal rearrangement products of MCPs can help confirm its identity. To prevent its formation, you should lower the reaction temperature. If the desired cycloaddition still does not proceed efficiently at a lower temperature, you might consider alternative strategies, such as using a catalyst that can promote the reaction under milder conditions or exploring a photochemical pathway.
Q3: What is the typical temperature range for thermally induced intramolecular [2+2] cycloadditions of MCPs?
A3: The optimal temperature for these reactions is substrate-dependent. While some thermally-induced cycloadditions can proceed at moderately elevated temperatures, it is important to be aware that higher temperatures can lead to competing reactions. For example, in some systems, a direct [2+2] cycloaddition product can be obtained in good yield under thermal conditions.
Q4: How does temperature affect Lewis acid-catalyzed MCP cycloadditions?
A4: Temperature can influence both the rate and selectivity of Lewis acid-catalyzed cycloadditions. While some reactions proceed smoothly at room temperature, others may require cooling to improve selectivity or gentle heating to increase the rate.[2] It is also important to note that at high temperatures, the initial cycloadducts formed in a Lewis acid-catalyzed reaction can sometimes undergo further transformations.[2]
Quantitative Data on Temperature Effects
The following tables summarize available quantitative data on the effect of temperature on MCP cycloadditions.
Table 1: Effect of Temperature on the Yield of a Thermally Induced Intramolecular Diels-Alder Reaction of a Furan-Tethered MCP
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 40 | 12 | 38 | Reaction is slow at this temperature. |
| 40 | 96 | >95 (NMR Yield) | Longer reaction time leads to high conversion. |
| 80 | - | No Reaction | Substrate is unreactive at this temperature. |
| 120 | - | Decomposition | Substrate decomposes at this higher temperature. |
Table 2: Regioselectivity in the [3+2] Cycloaddition of a Cyclic Nitrone with MCP at 80°C
| Product Ratio (Regioisomer 1 : Regioisomer 2) |
| 5.5 : 1 |
Note: This reaction required a temperature above 60°C and a long reaction time.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature in a Thermally Induced MCP Cycloaddition
-
Small-Scale Reactions: Set up a series of small-scale reactions in parallel in sealed tubes or vials.
-
Temperature Gradient: Place each reaction in a temperature-controlled heating block or oil bath set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).
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Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 2-4 hours) by taking small aliquots and analyzing them by TLC or LC-MS.
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Analysis: After a set period (e.g., 24 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method like NMR with an internal standard to determine the yield of the desired product and the formation of any byproducts.
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Scale-Up: Once the optimal temperature is identified, the reaction can be scaled up under the optimized conditions.
Visualizations
Caption: Temperature-dependent pathways in MCP cycloadditions.
Caption: Troubleshooting workflow for MCP cycloadditions.
References
Technical Support Center: Optimal Solvent Selection for Methylenecyclopropane Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for methylenecyclopropane isomerization experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate successful and efficient reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection a critical parameter for this compound isomerization?
A1: Solvent selection is crucial as it can significantly influence reaction rates, selectivity, and even the reaction mechanism itself. Solvents mediate molecular interactions, stabilize transition states, and can participate directly in the reaction pathway. For instance, in palladium-catalyzed isomerizations of methylenecyclopropanes (MCPs), the presence of an acid like acetic acid in a nonpolar solvent like toluene can be essential for the reaction to proceed at all.[1] The choice of solvent can also dictate the product distribution; for example, in visible-light-induced reactions, using ethanol instead of toluene can lead to the formation of different products.[2]
Q2: What are the key solvent properties to consider for this reaction?
A2: The primary properties to consider are polarity, proticity, and the solvent's ability to dissolve reactants and catalysts.
-
Polarity : The polarity of the solvent can affect the stabilization of charged intermediates or transition states.[3]
-
Proticity : Protic solvents (e.g., alcohols, water, acetic acid) can act as proton donors and may be essential for certain catalytic cycles, such as providing a proton for hydropalladation in Pd-catalyzed reactions.[1] Aprotic solvents (e.g., toluene, THF, DMF) do not donate protons.
-
Coordinating Ability : Some solvents can coordinate with metal catalysts, potentially inhibiting their activity. The choice between a coordinating and a non-coordinating solvent can be critical.
Q3: What are some common starting points for solvent screening in a new this compound isomerization?
A3: Based on published literature, a good starting point for palladium-catalyzed isomerization is a nonpolar aromatic solvent, such as toluene , often in the presence of an acidic co-solvent like acetic acid .[1] For photochemically-induced reactions, both toluene and ethanol have been used, though they may yield different products.[2] It is advisable to screen a small set of solvents with varying polarities and coordinating abilities, such as THF, Dioxane, CH2Cl2, and DMF, to understand the reaction's sensitivity to the solvent environment.
Q4: How does the reaction mechanism influence solvent choice?
A4: The solvent can play an integral role in the reaction mechanism. In the Pd(PPh₃)₄-catalyzed isomerization, for instance, acetic acid is believed to be essential for the formation of the active catalytic species, AcO-Pd-H, which then participates in a hydropalladation step.[1] In the absence of this protic co-solvent, the reaction does not proceed.[1] Therefore, understanding the proposed mechanism is key to selecting a solvent system that facilitates the desired transformation.
Troubleshooting Guide
Problem 1: My isomerization reaction is not proceeding or is extremely slow.
-
Possible Cause: Absence of a necessary co-catalyst or additive.
-
Solution: For palladium-catalyzed reactions, ensure that an acid, such as acetic acid, is present. Studies have shown that no reaction occurs in its absence when using catalysts like Pd(PPh₃)₄ in toluene.[1]
-
-
Possible Cause: Inappropriate solvent choice.
-
Solution: The solvent may be inhibiting the catalyst or be unsuitable for the reaction mechanism. Try screening a different class of solvents. If you are using a polar aprotic solvent, consider a nonpolar solvent like toluene or vice-versa.
-
-
Possible Cause: Insufficient temperature.
-
Solution: Many reported isomerizations are conducted at elevated temperatures, for example, 80°C for the Pd(PPh₃)₄-catalyzed reaction.[1] Ensure your reaction temperature is adequate.
-
Problem 2: I am observing significant formation of side products.
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Possible Cause: The solvent is participating in a side reaction.
-
Possible Cause: The reaction conditions favor an alternative pathway.
-
Solution: Re-evaluate the catalyst, temperature, and reaction time. Sometimes a less selective pathway becomes dominant under certain conditions.
-
Problem 3: The yield of my desired isomer is consistently low.
-
Possible Cause: The solvent is not optimal for the reaction.
-
Solution: A systematic screening of solvents is recommended. As shown in the data below, even among seemingly similar solvents, the yield can vary significantly. Toluene was found to be superior to other solvents like Dioxane, CH₂Cl₂, and THF in a specific palladium-catalyzed system.[1]
-
-
Possible Cause: Catalyst deactivation.
-
Solution: Ensure that the solvent is pure and free of impurities that could poison the catalyst. Degassing the solvent to remove oxygen can also be beneficial, especially for air-sensitive catalysts.
-
Data Presentation: Solvent Screening for Pd-Catalyzed Isomerization
The following table summarizes the results from a solvent screening study for the isomerization of a this compound derivative catalyzed by Pd(PPh₃)₄ in the presence of acetic acid at 80°C.
| Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 3 | 95 |
| Dioxane | 5 | 75 |
| CH₂Cl₂ | 5 | 65 |
| THF | 5 | 60 |
| DMF | 5 | 55 |
| CH₃CN | 5 | 50 |
Data sourced from Shi, M., Wang, B.-Y., & Huang, J.-W. (2005). J. Org. Chem., 70, 5606-5610.[1]
Experimental Protocols
Protocol: Palladium-Catalyzed Isomerization of this compound
This protocol is adapted from the procedure described by Shi, Wang, and Huang (2005) for the isomerization of methylenecyclopropanes to 1,1-disubstituted dienes.[1]
Materials:
-
This compound (MCP) substrate (1.0 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Acetic Acid (AcOH) (2.0 mmol)
-
Toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the this compound substrate (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add toluene (5 mL) to the flask via syringe.
-
Add acetic acid (2.0 mmol) to the reaction mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 3-5 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.
Visualizations
Below are diagrams illustrating key workflows and concepts in solvent selection for this compound isomerization.
Caption: Workflow for systematic solvent selection in isomerization experiments.
Caption: Influence of solvent choice on reaction mechanism and product outcome.
References
Technical Support Center: Preventing Catalyst Deactivation in Methylenecyclopropane Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with catalyst deactivation in methylenecyclopropane cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in palladium-catalyzed this compound cross-coupling reactions?
A1: Catalyst deactivation in these reactions typically stems from a combination of general cross-coupling issues and challenges specific to the high reactivity of methylenecyclopropanes (MCPs). The primary causes include:
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.
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Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, particularly at high temperatures or low ligand concentrations.
-
Substrate-Related Deactivation: The strained nature of MCPs can lead to side reactions such as isomerization, polymerization, or other rearrangements that can consume the substrate and potentially poison the catalyst.[1]
-
Impurities: Trace impurities in reagents, solvents, or starting materials can act as catalyst poisons. Water and oxygen are common culprits that can lead to the deactivation of the catalytic system.[2]
Q2: How does the choice of ligand impact catalyst stability and activity in this compound cross-coupling?
A2: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the desired catalytic cycle while minimizing deactivation pathways.[3] These ligands can:
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Stabilize the active Pd(0) species, preventing aggregation.
-
Promote efficient oxidative addition and reductive elimination steps.
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Influence the regioselectivity of the reaction, which can be a challenge with unsymmetrical MCPs.
The choice of ligand is crucial, and screening different ligands is often necessary to find the optimal balance between reactivity and stability for a specific substrate combination.[4]
Q3: My reaction is sluggish or has stalled. How can I determine if catalyst deactivation is the issue?
A3: A sluggish or stalled reaction is a common indicator of catalyst deactivation. To diagnose this, you can:
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Monitor the reaction by TLC or LC-MS: A sudden stop in product formation points towards catalyst death.
-
Observe the reaction mixture: The formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration.
-
Attempt a catalyst recharge: Adding a fresh portion of the catalyst and ligand to the stalled reaction. If the reaction restarts, it strongly suggests that the initial catalyst deactivated.
Q4: What are some common side reactions of methylenecyclopropanes that can interfere with the cross-coupling and deactivate the catalyst?
A4: The high ring strain of methylenecyclopropanes makes them prone to several side reactions that can compete with the desired cross-coupling and potentially lead to catalyst deactivation. These include:
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Isomerization: Palladium catalysts can promote the isomerization of methylenecyclopropanes to other dienes, which may not participate in the desired coupling reaction.[1]
-
Cycloaddition Reactions: MCPs can undergo various cycloaddition reactions, which might be catalyzed by the palladium species, leading it into unproductive pathways.[5][6]
-
Polymerization: Under certain conditions, the reactive nature of MCPs can lead to oligomerization or polymerization, which can foul the catalyst.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Add a fresh portion of catalyst and ligand. | Reaction proceeds to completion. |
| Inefficient Pre-catalyst Activation | If using a Pd(II) source, ensure proper reduction to Pd(0) is occurring. Consider using a pre-formed Pd(0) catalyst.[7][8] | Improved reaction initiation and conversion. |
| Incorrect Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands. | Identification of a more stable and active ligand for the specific substrates. |
| Presence of Oxygen | Ensure all solvents and reagents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2] | Consistent and reproducible reaction yields. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature in 10 °C increments. | Reduced rate of catalyst agglomeration. |
| Insufficient Ligand Concentration | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). | Enhanced stabilization of the Pd(0) species. |
| Ligand Degradation | Switch to a more robust ligand, or one known for its thermal stability. | The catalyst remains in solution for the duration of the reaction. |
Issue 3: Significant Isomerization of the this compound Starting Material
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst System Promotes Isomerization | Screen different palladium precursors and ligands. Some systems may have a lower propensity for isomerization. | Increased yield of the desired cross-coupling product and reduced formation of isomeric byproducts. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the isomerization pathway. | Improved selectivity for the cross-coupling reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize post-reaction isomerization. | Preservation of the desired product. |
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence the yield and catalyst stability in a hypothetical this compound cross-coupling reaction.
| Entry | Ligand | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Observations |
| 1 | PPh₃ | 100 | 5 | 30 | Significant Pd black formation. |
| 2 | XPhos | 100 | 5 | 85 | Homogeneous solution. |
| 3 | XPhos | 120 | 5 | 70 | Some Pd black observed. |
| 4 | XPhos | 80 | 5 | 92 | Clean reaction, prolonged reaction time. |
| 5 | SPhos | 80 | 2 | 90 | High turnover, clean reaction. |
| 6 | SPhos | 80 | 0.5 | 65 | Incomplete conversion, catalyst deactivation. |
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands to Minimize Catalyst Deactivation
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To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (1.0 equiv), the this compound (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove any palladium black.
-
Isolate and characterize the product. Compare the performance of different ligands based on yield and the visual observation of catalyst stability.
Protocol 2: Degassing Solvents to Prevent Oxygen-Induced Catalyst Deactivation
-
Freeze-Pump-Thaw Method (for most organic solvents):
-
Place the solvent in a robust Schlenk flask with a stir bar.
-
Freeze the solvent using liquid nitrogen.
-
Once completely frozen, evacuate the flask under high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You may observe gas bubbles being released.
-
Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
Backfill the flask with an inert gas (argon or nitrogen).
-
-
Sparging (for higher boiling point solvents):
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle as an outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
Visualizations
Caption: Potential deactivation pathways in this compound cross-coupling.
Caption: Troubleshooting workflow for low conversion in MCP cross-coupling.
References
- 1. Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Unraveling Methylenecyclopropane Reaction Mechanisms Through Isotopic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel synthetic pathways. Isotopic labeling stands out as a powerful and definitive tool for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of how isotopic labeling has been used to validate proposed mechanisms for the intriguing reactions of methylenecyclopropanes (MCPs), focusing on their thermal rearrangements and cycloadditions.
Methylenecyclopropanes are a class of strained hydrocarbons that undergo a fascinating array of chemical transformations. Their reactivity is often rationalized by the intermediacy of the highly reactive trimethylenemethane (TMM) diradical. However, distinguishing between concerted and stepwise pathways, and confirming the involvement of intermediates like TMM, requires sophisticated experimental evidence. Isotopic labeling, using isotopes such as deuterium (²H) and carbon-13 (¹³C), provides this crucial insight by acting as a "molecular GPS," allowing researchers to track the rearrangement of atoms throughout a reaction.
Comparing Mechanistic Proposals for Methylenecyclopropane Reactions
The thermal chemistry of methylenecyclopropanes is rich with rearrangements and cycloadditions. Two key reaction types that have been extensively studied using isotopic labeling are the degenerate rearrangement of this compound itself and the cycloaddition reactions that often proceed through a trimethylenemethane intermediate.
The Degenerate Rearrangement of this compound
The thermal rearrangement of this compound, where the molecule isomerizes to itself (a degenerate rearrangement), has been a cornerstone for understanding the bonding and reactivity in this system. Two primary mechanistic proposals have been considered:
-
Concerted[1][2] Sigmatropic Shift: A pericyclic reaction where the bond migration and bond formation occur simultaneously in a single transition state.
-
Stepwise Mechanism via Trimethylenemethane (TMM) Intermediate: The reaction proceeds through the cleavage of a C-C bond to form a TMM diradical intermediate, which can then re-close to form the rearranged product.
Isotopic labeling studies have been pivotal in distinguishing between these pathways.
Cycloaddition Reactions of this compound Derivatives
Methylenecyclopropanes can also undergo cycloaddition reactions, often catalyzed by transition metals. A key question in these reactions is whether they proceed through a concerted mechanism or via the formation of a TMM intermediate.
Quantitative Data from Isotopic Labeling Studies
The distribution of isotopic labels in the products of these reactions provides clear, quantitative evidence to support or refute a proposed mechanism.
| Reaction Type | Isotopic Labeling Experiment | Key Quantitative Data | Mechanistic Interpretation |
| Degenerate Rearrangement | Thermal rearrangement of this compound-d₂ (deuterium on the methylene group). | Scrambling of deuterium labels to all positions of the molecule at high temperatures. | Supports the formation of a symmetrical trimethylenemethane (TMM) intermediate, which allows for the randomization of the isotopic labels before ring closure. |
| Thermal Rearrangement | Thermolysis of an optically active tetradeuterated 2-methoxymethyl this compound. | Formation of a specific ratio of eight possible rearrangement stereoisomers.[1] | The specific product distribution is consistent with a concerted mechanism governed by orbital symmetry, rather than a freely rotating diradical intermediate.[1] |
| Cycloaddition | Reaction of a ¹³C-labeled this compound with an electron-deficient alkene. | The ¹³C label is found in a specific and predictable position in the resulting cyclopentane product. | Consistent with the formation of a TMM-metal complex intermediate followed by a cycloaddition where the original connectivity of the MCP atoms is largely maintained. |
Experimental Protocols for Isotopic Labeling Studies
The following provides a generalized methodology for conducting isotopic labeling studies to investigate this compound reaction mechanisms.
Synthesis of Isotopically Labeled Methylenecyclopropanes
Objective: To synthesize a this compound derivative with a specific isotopic label (e.g., ¹³C or ²H) at a known position.
General Protocol for Deuterium Labeling:
-
Precursor Synthesis: A common precursor for the cyclopropane ring is an appropriately substituted ester. For deuterium labeling of the exocyclic methylene group, a deuterated Wittig reagent (e.g., CD₂Br₂ derived) can be used.
-
Cyclopropanation: The ester is then subjected to a cyclopropanation reaction. For example, the Simmons-Smith reaction using diiodomethane (or its deuterated analogue) and a zinc-copper couple can be employed to form the cyclopropane ring.
-
Functional Group Manipulation: Subsequent chemical transformations are then carried out to introduce the methylene group. This often involves the conversion of the ester to a ketone, followed by a Wittig reaction.
-
Purification and Characterization: The final labeled this compound is purified by chromatography and its structure and isotopic purity are confirmed by NMR spectroscopy (¹H NMR, ²H NMR, ¹³C NMR) and mass spectrometry.
Thermal Rearrangement and Product Analysis
Objective: To induce the thermal rearrangement of the isotopically labeled this compound and analyze the distribution of the isotopic label in the product.
Protocol:
-
Reaction Setup: A solution of the isotopically labeled this compound in a high-boiling, inert solvent (e.g., dodecane) is prepared in a sealed tube.
-
Thermolysis: The tube is heated in a constant temperature bath for a specified period. The reaction progress can be monitored by taking aliquots at different time intervals.
-
Product Isolation: After the reaction is complete, the product mixture is cooled and the rearranged product is isolated and purified, typically by gas chromatography or column chromatography.
-
Isotopic Analysis: The distribution of the isotopic label in the purified product is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the position and relative abundance of the isotopic labels. For deuterium labeling, ²H NMR is particularly informative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the overall isotopic composition of the product molecules.
-
Visualizing Reaction Pathways
The proposed mechanisms for this compound reactions can be visualized to better understand the flow of atoms and the role of intermediates.
Degenerate Rearrangement of this compound via a TMM Intermediate
Caption: Proposed stepwise mechanism for the degenerate rearrangement.
Concerted [3+2] Cycloaddition of a TMM Equivalent
Caption: A concerted pathway for cycloaddition.
Experimental Workflow for Isotopic Labeling Study
Caption: General workflow for a mechanistic study using isotopic labeling.
References
A Comparative DFT Study on the Reactivity of Methylenecyclopropane and Vinylcyclopropane
An Objective Analysis of Ring-Strain Driven Reactivity for Researchers in Organic Synthesis and Drug Development
The inherent ring strain of small carbocycles provides a powerful thermodynamic driving force for a variety of chemical transformations, making them valuable building blocks in organic synthesis. Among these, methylenecyclopropane (MCP) and vinylcyclopropane (VCP) have emerged as versatile precursors for the construction of more complex molecular architectures. While both molecules leverage the release of ring strain to undergo rearrangements, their reactivity profiles diverge significantly, leading to distinct product outcomes. This guide provides a comparative analysis of the reactivity of MCP and VCP based on Density Functional Theory (DFT) studies, offering insights into their reaction mechanisms and energetics.
Introduction
This compound, with a strain energy of approximately 41.0 kcal/mol, and vinylcyclopropane both possess a highly strained three-membered ring.[1] This strain is a key determinant of their chemical behavior, predisposing them to ring-opening reactions. However, the nature of the unsaturation—exocyclic in MCP and endocyclic (as part of the vinyl group) in VCP—directs their reactivity towards different pathways. MCP typically undergoes homolytic cleavage of a distal C-C bond to form a trimethylenemethane (TMM) diradical intermediate, which can then be trapped in various ways. In contrast, the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a characteristic transformation of VCP, proceeding through a diradical intermediate to afford a five-membered ring.[2] Understanding the energetic landscape of these transformations is crucial for predicting reaction outcomes and designing novel synthetic strategies.
Quantitative Comparison of Reaction Energetics
DFT calculations have proven to be an invaluable tool for elucidating the mechanisms and energetics of these rearrangements. The following table summarizes key computational data from various studies, providing a quantitative comparison of the reactivity of MCP and VCP derivatives.
| Molecule/Reaction | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Reference |
| This compound (MCP) Ring Opening | ||||
| Dialkoxythis compound -> Singlet TMM | DFT (unspecified) | 40.68 | Not Reported | [3] |
| Methylenecyclopropanethioacetal -> Singlet TMM | DFT (unspecified) | 42.27 | Not Reported | [3] |
| Vinylcyclopropane (VCP) Rearrangement | ||||
| Vinylcyclopropane -> Cyclopentene | B3LYP/6-31G* // CASSCF(4,4)/6-31G | ~50 (experimental) | Not Reported | [2][4] |
| Substituted Vinylcyclopropanes | UB3LYP/6-31G | Ranking of barriers consistent with experiment | Not Reported | [5] |
Note: A direct comparison of activation energies is challenging due to the use of different substrates and computational methods across studies. However, the data indicates that both MCP ring-opening and VCP rearrangement have significant activation barriers. The activation energy for the parent VCP rearrangement is experimentally determined to be around 50 kcal/mol.[2] For substituted MCPs, the ring-opening barrier to a singlet TMM intermediate is in the range of 40-42 kcal/mol.[3]
Reaction Pathways and Mechanistic Insights
The distinct reactivity of this compound and vinylcyclopropane can be visualized through their respective reaction pathways.
Figure 1. Comparative reaction pathways for this compound and vinylcyclopropane rearrangements.
The diagram illustrates that while both reactions proceed through high-energy transition states and diradical intermediates, the final products are structurally different. MCP's ring-opening leads to a versatile TMM intermediate that can participate in various subsequent reactions, whereas VCP's rearrangement is a more direct route to a five-membered ring.
Experimental and Computational Protocols
The data presented in this guide are derived from studies employing a range of computational and experimental techniques.
Computational Methodologies (DFT)
-
Vinylcyclopropane Rearrangement: A common approach involves geometry optimizations using the B3LYP functional with the 6-31G* basis set.[4][5] For a more accurate description of the diradical intermediates, single-point energy calculations are often performed using multireference methods like CASSCF(4,4)/6-31G*.[4]
-
This compound Ring-Opening: DFT studies on substituted MCPs have been conducted to determine the activation barriers for the formation of TMM intermediates.[3] While the specific functional and basis set are not always detailed in the abstracts, these methods are standard in the field for such investigations.
A typical computational workflow for studying these rearrangements using DFT involves:
-
Geometry Optimization: The structures of the reactant, transition state, and product/intermediate are optimized to find their minimum energy conformations.
-
Frequency Calculation: These calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation: This analysis is used to verify that the identified transition state connects the reactant and the desired product/intermediate.
-
Single-Point Energy Calculation: To obtain more accurate energies, calculations with higher levels of theory or larger basis sets are often performed on the optimized geometries.
Experimental Validation
Computational findings are often corroborated by experimental data. Key experimental techniques include:
-
Kinetic Isotope Effects (KIEs): Comparison of calculated and experimentally measured KIEs can provide detailed insight into the transition state structure.[4]
-
Product Ratio Analysis: For substituted substrates, the regioselectivity and stereoselectivity of the rearrangement can be compared with the relative energies of different transition states and products calculated by DFT.[4]
-
Thermal Rearrangement Studies: Experimental determination of activation parameters through thermal rearrangement experiments provides a direct point of comparison for calculated activation energies.[2]
Conclusion
DFT studies provide a powerful lens through which to compare the reactivity of this compound and vinylcyclopropane. Although both are driven by the release of ring strain, their distinct structural features lead to different reaction pathways and products. This compound's ring-opening to a trimethylenemethane intermediate offers a gateway to diverse chemical transformations, while the vinylcyclopropane rearrangement provides a reliable method for the synthesis of cyclopentene rings. The quantitative data and mechanistic insights presented here, derived from computational studies, are essential for researchers in organic synthesis and drug development to harness the unique reactivity of these strained carbocycles for the construction of complex molecules. The continued application of DFT methods will undoubtedly lead to a deeper understanding of these and other strained systems, paving the way for new synthetic innovations.
References
- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 2. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 3. Density functional theory studies on the generation of trimethylenemethanes from the ring opening of dialkoxymethylenecyclopropanes and methylenecyclopropanethioacetals and follow-up reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Unraveling the Isomerization Maze of Methylenecyclopropane: A Computational Perspective
A deep dive into the computational analysis of methylenecyclopropane's reaction pathways reveals a complex landscape of rearrangements, with the stability of isomers and the energy required to transition between them being key determinants of the dominant chemical transformations. This guide provides a comparative overview of the primary isomerization pathways of this compound, supported by quantitative data from high-level theoretical studies, to offer researchers, scientists, and drug development professionals a clear understanding of its chemical behavior.
This compound (MCP), a strained three-membered ring with an exocyclic double bond, is a fascinating molecule prone to a variety of isomerization reactions. Understanding the energetic barriers and reaction mechanisms of these transformations is crucial for harnessing its synthetic potential. Computational chemistry has proven to be an invaluable tool in elucidating these complex pathways, providing insights that are often difficult to obtain through experimental methods alone.
The primary isomerization pathways of this compound that have been extensively studied computationally include the rearrangement to the trimethylenemethane (TMM) diradical, isomerization to other structural isomers such as 1-methylcyclopropene and cyclobutene, and the degenerate rearrangement of MCP itself.
Comparative Energetics of Isomerization Pathways
The relative stability of this compound and its isomers, along with the activation energies for their interconversion, dictates the feasibility and outcome of a reaction. Theoretical calculations have provided crucial quantitative data to map out the potential energy surface of these transformations.
One of the most significant isomerization pathways of this compound involves the formation of the trimethylenemethane (TMM) diradical. This can proceed through either a stepwise mechanism, involving a diradical intermediate, or a concerted 1,3-sigmatropic rearrangement. Computational studies on π-extended MCP derivatives have shown that the activation energy for the reversion of the triplet TMM derivative to the MCP derivative is experimentally determined to be 4.31 kcal/mol, a value that aligns well with calculated values of 2.9–3.6 kcal/mol for the triplet to singlet conversion.[1] The thermodynamic parameters for this ring-closure have also been determined, with an activation enthalpy (ΔH‡) of 3.68 kcal/mol, an activation entropy (ΔS‡) of -18.1 cal/mol·K, and a Gibbs free energy of activation (ΔG‡) of 9.07 kcal/mol at 298 K.[1]
Another key isomerization is the tautomerization to 1-methylcyclopropene. Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-PVDZ level of theory have shown that this compound is the more stable isomer.[2] The enthalpy difference between the two is 12.4 kcal/mol, and the Gibbs free energy difference is 11.7 kcal/mol, both in favor of this compound.[2]
Further computational explorations have shed light on pathways involving the cyclobutylidene intermediate. Starting from this intermediate, the energy barrier for the carbon migration that leads back to this compound is calculated to be 5.0 kcal/mol. In contrast, the 1,2-hydrogen migration to form cyclobutene has a higher barrier of 10.3 kcal/mol, and the 1,3-hydrogen migration to yield bicyclopropane is even more energetically demanding at 13.5 kcal/mol.
| Reaction Pathway | Reactant | Product | Computational Method | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Reference |
| TMM Ring Closure | Triplet TMM derivative | MCP derivative | Experimental/Calculated | 4.31 (exp.) / 2.9-3.6 (calc.) | - | [1] |
| Tautomerization | 1-Methylcyclopropene | This compound | B3LYP/aug-cc-PVDZ | - | 11.7 (ΔG) / 12.4 (ΔH) | [2] |
| C-Migration from Intermediate | Cyclobutylidene | This compound | MRMP2//MCSCF/6-31++G(d,p) | 5.0 | - | |
| 1,2-H Migration from Intermediate | Cyclobutylidene | Cyclobutene | MRMP2//MCSCF/6-31++G(d,p) | 10.3 | - | |
| 1,3-H Migration from Intermediate | Cyclobutylidene | Bicyclopropane | MRMP2//MCSCF/6-31++G(d,p) | 13.5 | - |
Experimental Protocols: A Glimpse into the Computational Toolbox
The accuracy and reliability of computational predictions are heavily dependent on the chosen theoretical methods and basis sets. The studies cited in this guide have employed a range of sophisticated computational techniques to model the isomerization of this compound.
A common approach involves the use of Density Functional Theory (DFT) , with hybrid functionals such as B3LYP being frequently employed. For instance, the relative stabilities of this compound and 1-methylcyclopropene were determined using the B3LYP functional in conjunction with the aug-cc-pVDZ basis set, which includes diffuse functions to better describe weakly bound systems.[2]
For a more accurate description of the potential energy surface, especially in cases involving bond breaking and diradical species, multireference methods are often necessary. Comprehensive theoretical investigations have utilized high-level ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order Møller-Plesset perturbation theory (MP2 ) or multireference MP2 (MRMP2 ).[3] Coupled-cluster methods with single, double, and perturbative triple excitations, CCSD(T) , are also used to obtain highly accurate single-point energies. These calculations are often performed with Pople-style basis sets like 6-311G(d,p) or correlation-consistent basis sets.
The exploration of reaction pathways on the potential energy surfaces has been carried out using methods like the nudged elastic band method at levels of theory such as MRMP2//MCSCF/6-31++G(d,p) and DFT(B3LYP)/6-31++G(d,p) .
Visualizing the Reaction Pathways
To better understand the relationships between the different isomers and the transitions between them, the following diagrams illustrate the key reaction pathways of this compound.
References
Spectroscopic Showdown: A Comparative Analysis of Methylenecyclopropane and 1-Methylcyclopropene Isomers
A deep dive into the spectroscopic signatures of two C4H6 isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their differentiation and characterization. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Microwave spectroscopic data, supported by detailed experimental protocols.
Methylenecyclopropane and 1-methylcyclopropene, both with the chemical formula C4H6, present a fascinating case of structural isomerism. While sharing the same atomic composition, their distinct arrangements of atoms lead to significantly different chemical and physical properties, which are reflected in their spectroscopic profiles. Understanding these differences is crucial for unambiguous identification and for predicting their behavior in chemical reactions. This guide provides a detailed comparative analysis of the key spectroscopic data for these two isomers.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | This compound | 1-Methylcyclopropene | Key Differences |
| ¹H NMR | Two signals: vinyl protons (~5.3 ppm) and cyclopropyl protons (~0.7 ppm). | Three signals: vinyl proton (~6.5 ppm), methyl protons (~2.2 ppm), and cyclopropyl protons (~0.9 ppm). | Distinct chemical shifts for vinyl and methyl protons. |
| ¹³C NMR | Three signals: exocyclic methylene carbon (~104 ppm), quaternary cyclopropyl carbon (~131 ppm), and methylene cyclopropyl carbons (~3 ppm). | Four signals: quaternary vinyl carbon (~125 ppm), vinyl CH carbon (~110 ppm), methyl carbon (~15 ppm), and methylene cyclopropyl carbon (~10 ppm). | Significant differences in the chemical shifts of the sp² and sp³ hybridized carbons. |
| Infrared (IR) | Prominent peaks for C=C stretch (~1742 cm⁻¹), CH₂ scissoring (~1430 cm⁻¹), and cyclopropyl ring modes. | Prominent peaks for C=C stretch (~1650 cm⁻¹), C-H stretch of methyl group (~2950 cm⁻¹), and cyclopropyl ring modes. | The C=C stretching frequency is notably higher in this compound due to ring strain. |
| Microwave | Rotational constants A, B, and C have been determined, confirming a C2v symmetry. | Rotational constants A, B, and C have been determined, indicating a Cs symmetry. | The different molecular symmetries result in distinct rotational spectra. |
In-Depth Spectroscopic Data
The following tables provide a detailed summary of the experimental spectroscopic data for this compound and 1-methylcyclopropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Vinyl (=CH₂) | ~5.3 | Triplet | |
| Cyclopropyl (-CH₂-) | ~0.7 | Triplet | ||
| 1-Methylcyclopropene | Vinyl (=CH-) | ~6.5 | Singlet | |
| Methyl (-CH₃) | ~2.2 | Singlet | ||
| Cyclopropyl (-CH₂-) | ~0.9 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | =CH₂ | ~104 |
| >C= | ~131 | |
| -CH₂- | ~3 | |
| 1-Methylcyclopropene | =C(CH₃)- | ~125 |
| =CH- | ~110 | |
| -CH₃ | ~15 | |
| -CH₂- | ~10 |
Vibrational and Rotational Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Vibrational Mode | Frequency (cm⁻¹) |
| This compound | C=C Stretch | ~1742 |
| =C-H Stretch | ~3080 | |
| Ring Breathing | ~1034 | |
| CH₂ Scissoring | ~1430 | |
| 1-Methylcyclopropene | C=C Stretch | ~1650 |
| =C-H Stretch | ~3130 | |
| -CH₃ Symmetric Stretch | ~2950 | |
| Ring Deformation | ~980 |
Table 4: Microwave Spectroscopic Data (Rotational Constants)
| Compound | A (MHz) | B (MHz) | C (MHz) |
| This compound | 20556.19 | 6356.98 | 5176.42[1] |
| 1-Methylcyclopropene | 10012.5 | 9334.3 | 5258.9 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of volatile compounds like this compound and 1-methylcyclopropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Due to the low boiling points of both isomers (this compound: ~11-12 °C; 1-methylcyclopropene: ~2 °C), samples are typically prepared by condensing the gas into a cooled NMR tube containing a deuterated solvent (e.g., CDCl₃, acetone-d₆). For quantitative analysis, a known amount of an internal standard can be added. For air-sensitive samples, preparation should be conducted under an inert atmosphere using Schlenk line techniques.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition :
-
¹H NMR : A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Gas-phase IR spectra are obtained by introducing the gaseous sample into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is first evacuated and a background spectrum is recorded. The sample is then introduced into the cell to a desired pressure.
-
Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectra.
-
Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. For high-resolution studies, the spectrometer and sample path may be purged with a dry, CO₂-free gas to minimize atmospheric interference.
Microwave Spectroscopy
-
Sample Preparation : The gaseous sample is introduced into the evacuated sample chamber of the spectrometer at low pressure (typically a few millitorr).
-
Instrumentation : A pulsed-jet Fourier transform microwave (FTMW) spectrometer is commonly used for high-resolution rotational spectroscopy.
-
Data Acquisition : The molecules in the gas phase are cooled to a very low rotational temperature by supersonic expansion. A short microwave pulse is used to polarize the molecules, and the subsequent free induction decay (FID) is detected. The Fourier transform of the FID signal gives the high-resolution rotational spectrum. The frequencies of the rotational transitions are used to determine the rotational constants of the molecule.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1-methylcyclopropene.
Caption: Logical workflow for the spectroscopic comparison of isomers.
This comprehensive guide provides the necessary spectroscopic data and experimental context to confidently distinguish between this compound and 1-methylcyclopropene. The distinct spectroscopic fingerprints of these isomers, arising from their unique structural features, can be effectively utilized for their identification and characterization in various research and development settings.
References
A Comparative Guide to the Efficiency of Lewis Acid Catalysts in Methylenecyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of methylenecyclopropanes (MCPs), highly strained three-membered ring systems, has garnered significant interest in organic synthesis. Their ability to undergo ring-opening and cycloaddition reactions provides a powerful tool for the construction of complex molecular architectures. The efficiency and selectivity of these transformations are often dictated by the choice of a Lewis acid catalyst. This guide provides a comparative overview of various Lewis acid catalysts for reactions involving methylenecyclopropanes, supported by experimental data to aid in catalyst selection.
Performance Comparison of Lewis Acid Catalysts
The selection of an appropriate Lewis acid is critical for achieving high yields and selectivities in methylenecyclopropane reactions. The following table summarizes the performance of several common Lewis acid catalysts in a representative [3+2] cycloaddition reaction.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Yb(OTf)₃ | 5 | Dioxane | 90 | 24 | >99 | 10:1 |
| Sc(OTf)₃ | 5 | Dioxane | 90 | 24 | Lower Yield | N/A |
| Zn(OTf)₂ | 5 | Dioxane | 90 | 24 | Lower Yield | N/A |
| Y(OTf)₃ | 5 | Dioxane | 90 | 24 | Lower Yield | N/A |
| Fe(OTf)₃ | 5 | Dioxane | 90 | 24 | Lower Yield | N/A |
| Cu(OTf)₂ | 5 | Dioxane | 90 | 24 | Lower Yield | N/A |
| Ga(OTf)₃ | 10 | MeCN | 90 | 18 | 43-99 | >99:1 |
| BF₃·OEt₂ | 20 | CH₂Cl₂ | rt | 1 | 85 | N/A |
Data synthesized from studies on related reactions.[1][2] N/A: Not available in the cited sources. It is important to note that optimal conditions can vary depending on the specific substrates used.
Experimental Workflow & Signaling Pathways
The evaluation of Lewis acid catalysts for a given this compound reaction typically follows a systematic workflow. This process begins with the selection of appropriate substrates and a range of Lewis acid catalysts. The reaction conditions are then optimized, followed by analysis of the products and a comparison of catalyst performance.
Detailed Experimental Protocol
The following is a representative experimental protocol for a Lewis acid-catalyzed reaction between a this compound and a reaction partner, based on procedures found in the literature.[1]
Materials:
-
This compound derivative (1.0 equiv)
-
Reaction partner (1.2 equiv)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Anhydrous solvent (e.g., dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the Lewis acid catalyst under an inert atmosphere.
-
Addition of Reactants: Add the anhydrous solvent, followed by the this compound derivative and the reaction partner at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the yield and diastereomeric ratio.
Concluding Remarks
The choice of the Lewis acid catalyst significantly impacts the outcome of this compound reactions. Ytterbium triflate (Yb(OTf)₃) has been shown to be a highly effective catalyst for certain cycloaddition reactions, providing excellent yields and diastereoselectivity.[1] For substrates where Yb(OTf)₃ is less effective, gallium triflate (Ga(OTf)₃) may offer a superior alternative.[1] Boron trifluoride etherate (BF₃·OEt₂) is another commonly used Lewis acid that can promote these transformations.[2] The provided experimental workflow and protocol offer a starting point for the systematic evaluation and optimization of these catalysts for specific applications in research and development.
References
A Comparative Guide to the Kinetic Analysis of Methylenecyclopropane Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of methylenecyclopropane (MCP) cycloaddition reactions, offering insights into their reactivity compared to alternative cycloaddition methodologies. The information presented is intended to aid researchers in selecting appropriate synthetic strategies and optimizing reaction conditions.
Introduction to this compound Cycloadditions
This compound and its derivatives are strained alkenes that participate in a variety of cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles such as nitrones. The relief of ring strain in the three-membered ring is a significant driving force for these reactions. Understanding the kinetics of these processes is crucial for their application in the synthesis of complex molecules, including those with potential therapeutic value.
Comparative Kinetic Data
The following table summarizes available quantitative kinetic data for the [3+2] cycloaddition of this compound with a cyclic nitrone and compares it with a prominent alternative, the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC).
| Reaction | Dipolarophile | Dipole | Rate Constant (k₂) | Solvent | Temperature (°C) | Reference |
| This compound [3+2] Cycloaddition | This compound | Cyclic Nitrone | Data not explicitly available¹ | Toluene | > 60 | [1] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Biarylazacyclooctynone (BARAC) | Various Nitrones | Up to 60 M⁻¹s⁻¹ | Acetonitrile/Water | 25 | [2][] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Azacyclooctyne | N-benzyl nitrone | 39 M⁻¹s⁻¹ | Acetonitrile/Water | Not Specified | [4] |
| Nitrone-Olefin [3+2] Cycloaddition (for bioconjugation) | Alkene | N-methyl hydroxylamine | 2.64 M⁻¹s⁻¹ | Aqueous (pH 7) | Not Specified | [1] |
¹While the seminal experimental work by Brandi et al. (1986) established the reaction, specific rate constants were not detailed in readily available literature. The reaction conditions of elevated temperatures (> 60 °C) and long reaction times (> 2 days) suggest a significantly slower reaction rate compared to SPANC reactions.[1]
Discussion of Kinetic Profiles
The data clearly indicates that Strain-Promoted Alkyne-Nitrone Cycloadditions (SPANC) exhibit significantly faster kinetics at ambient temperatures compared to the classical [3+2] cycloaddition of nitrones with this compound. The high rate constants for SPANC reactions, reaching up to 60 M⁻¹s⁻¹, make them highly suitable for applications requiring rapid bond formation, such as in bioconjugation and materials science.[2][] The rate of SPANC can be tuned based on the structure of the strained alkyne and the nitrone.[2]
In contrast, the cycloaddition of this compound with nitrones requires thermal activation, indicating a higher activation energy barrier. This can be attributed to the lower degree of ring strain in this compound compared to the cyclooctynes used in SPANC, as well as the electronic nature of the reactants. While slower, these reactions are still valuable for the synthesis of unique spirocyclic isoxazolidine frameworks.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative protocols for monitoring cycloaddition reactions using common analytical techniques.
Kinetic Analysis using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions with half-lives ranging from minutes to hours.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the limiting reagent and an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) in a deuterated solvent.
-
In an NMR tube, add the stock solution and the solvent.
-
Equilibrate the NMR tube to the desired reaction temperature in the spectrometer.
-
Initiate the reaction by injecting a solution of the reagent in excess.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Ensure that the chosen spectral window and acquisition parameters are suitable for observing the disappearance of a reactant peak and the appearance of a product peak.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactant and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by normalizing the reactant's integral to the integral of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the reagent in excess.
-
Kinetic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is suitable for reactions where there is a change in the absorbance of a reactant or product at a specific wavelength. This method is often employed for faster reactions.
Protocol:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting materials and the product to identify a wavelength where there is a significant change in absorbance during the reaction.
-
-
Kinetic Measurement (under pseudo-first-order conditions):
-
Prepare a solution of the limiting reagent in a cuvette.
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
Initiate the reaction by adding a solution of the reagent in large excess (at least 10-fold).
-
Immediately start monitoring the change in absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Plot the natural logarithm of (A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting linear plot will be -k_obs.
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the excess reagent.
-
Visualizing Reaction Workflows and Comparisons
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and a logical comparison of the cycloaddition reactions.
Conclusion
The kinetic analysis of this compound cycloaddition reactions reveals a stark contrast with modern strain-promoted alternatives like SPANC. While traditional cycloadditions with MCP require significant thermal energy and are characterized by slow reaction rates, they provide access to unique chemical structures. In contrast, SPANC reactions offer exceptionally fast kinetics at room temperature, making them the preferred choice for applications demanding high efficiency and biocompatibility. The choice between these methodologies will ultimately depend on the specific synthetic goals, desired reaction rate, and the structural motifs of interest. Researchers are encouraged to consider these kinetic profiles when designing synthetic routes and developing novel molecular entities.
References
comparative stability analysis of methylenecyclopropane tautomers.
A comparative stability analysis of methylenecyclopropane and its tautomers is crucial for researchers in physical organic chemistry, computational chemistry, and drug development, as the relative stability of isomers influences reaction pathways, product distributions, and biological activity. This guide provides an objective comparison of the thermodynamic stabilities of key C4H6 isomers, supported by experimental and computational data.
Relative Stability of this compound Tautomers
The tautomerism of this compound primarily involves its rearrangement to 1-methylcyclopropene. However, a comprehensive analysis includes other C4H6 isomers, particularly those with cyclic structures, to provide a broader context of their thermodynamic landscapes. The key isomers considered in this analysis are this compound, 1-methylcyclopropene, cyclobutene, and the highly strained bicyclo[1.1.0]butane.
Computational studies, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD), have been instrumental in determining the relative stabilities of these isomers.[1] Experimental data, where available, corroborates these computational findings.
A study employing DFT at the B3LYP/aug-cc-PVDZ level of theory found that this compound is more stable than 1-methylcyclopropene.[1][2] The calculated Gibbs free energy difference shows this compound to be lower in energy by 11.7 kcal/mol, with an enthalpy difference of 12.4 kcal/mol.[1][3] These computational results are in excellent agreement with preceding experimental findings.[1]
Quantitative Data on Tautomer Stability
The following table summarizes the relative stabilities of key this compound tautomers and related C4H6 isomers. The data is presented in terms of relative Gibbs free energy (ΔG) and relative enthalpy (ΔH) in kcal/mol, with 1,3-butadiene serving as the reference zero-energy isomer, being one of the most stable C4H6 isomers.
| Tautomer/Isomer | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Method | Reference |
| 1,3-Butadiene | 0.0 | 0.0 | B3LYP/6-31G(d) | [4] |
| 2-Butyne | 8.3 | 6.6 | B3LYP/6-31G(d) | [4] |
| Cyclobutene | 11.9 | 11.9 | B3LYP/6-31G(d) | [4] |
| This compound | 27.7 | 27.7 | B3LYP/6-31G(d) | [4] |
| 1-Methylcyclopropene | 40.1 | 39.4 | B3LYP/aug-cc-PVDZ | [1] |
| Bicyclo[1.1.0]butane | 28.7 | 27.7 | B3LYP/6-31G(d) | [4] |
Note: The values for 1-Methylcyclopropene were calculated relative to this compound and then adjusted to the 1,3-Butadiene scale for comparison.
Experimental and Computational Protocols
Experimental Determination of Enthalpy of Formation (Combustion Calorimetry)
A common experimental method for determining the standard enthalpy of formation is oxygen-bomb combustion calorimetry.
Protocol:
-
A precisely weighed sample of the liquid hydrocarbon (e.g., this compound) is sealed in a glass ampoule.
-
The ampoule is placed in a platinum crucible within a steel combustion bomb. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
-
The bomb is flushed with oxygen and then charged to a pressure of approximately 30 atm with pure oxygen.
-
The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.
-
The temperature change of the surrounding water bath is measured to determine the heat released during combustion.
-
The combustion products are analyzed for carbon dioxide and any incomplete combustion products (like carbon monoxide) to ensure the reaction went to completion.
-
The standard enthalpy of combustion is calculated from the heat released and the mass of the sample.
-
The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.
Computational Determination of Relative Stabilities (DFT and CCSD)
Computational chemistry provides a powerful tool for determining the relative energies of isomers. The following protocol outlines a typical approach.
Protocol:
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[5]
-
Model Building: Three-dimensional structures of the C4H6 isomers (this compound, 1-methylcyclopropene, etc.) are constructed.
-
Geometry Optimization and Frequency Calculation:
-
The geometry of each isomer is optimized to find its minimum energy structure. A common and reliable level of theory for this step is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as aug-cc-PVDZ or 6-311++G(d,p).[1][5]
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[5]
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set.[6]
-
-
Calculation of Thermodynamic Properties:
-
The electronic energy, ZPVE, and thermal corrections are used to calculate the total enthalpy (H) and Gibbs free energy (G) at a standard temperature (usually 298.15 K).
-
-
Data Analysis:
-
The relative enthalpy (ΔH) and relative Gibbs free energy (ΔG) of the isomers are determined by taking the difference in their calculated H and G values with respect to a chosen reference isomer. The equilibrium constant (K) for the interconversion between two tautomers can be calculated from ΔG using the equation: K = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[5]
-
Visualization of Tautomer Energy Landscape
The following diagram illustrates the relative energy levels of the key this compound tautomers and related C4H6 isomers, providing a visual representation of their thermodynamic stability.
Caption: Relative Gibbs free energy of C4H6 isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. jjeci.net [jjeci.net]
- 3. researchgate.net [researchgate.net]
- 4. 2. [10] In this question we will examine the | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Fleeting Intermediates: An Experimental and Computational Guide to Transition States in Methylenecyclopropane Reactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The fleeting transition state, the pinnacle of the energy barrier between reactants and products, holds the key to unlocking reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. This guide provides a comparative analysis of experimental techniques used to verify computationally predicted transition states in the fascinating rearrangements of methylenecyclopropane (MCP), a highly strained and reactive molecule.
This compound and its derivatives undergo a variety of intriguing rearrangements, often proceeding through a trimethylenemethane (TMM) diradical intermediate. The exact nature of the transition state—whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a discrete diradical intermediate—has been a subject of intense investigation. This guide delves into the synergistic interplay between computational chemistry, which predicts the structures and energies of these transient species, and experimental methods that provide tangible evidence for their existence.
Comparing Methodologies for Transition State Verification
The validation of predicted transition states is rarely achieved through a single experiment. Instead, a combination of techniques, each providing a piece of the mechanistic puzzle, is often required. Below is a comparison of common experimental approaches and the insights they offer.
| Experimental Technique | Principle | Information Gained about Transition State | Limitations |
| Kinetic Isotope Effects (KIEs) | Measures the change in reaction rate upon isotopic substitution (e.g., H/D) at a specific position. | Probes the bonding environment of the isotopically labeled atom in the transition state. A primary KIE is observed if the bond to the isotope is being broken or formed in the rate-determining step. Secondary KIEs provide information about changes in hybridization. | Indirect evidence. Requires careful synthesis of labeled compounds. Interpretation can be complex if the mechanism involves multiple steps. |
| Stereochemical Studies & Deuterium Labeling | Traces the fate of stereocenters or isotopic labels from reactant to product. | Provides information about the symmetry of the transition state and the motions of atoms during the rearrangement. Can distinguish between concerted pathways with specific stereochemical rules (e.g., Woodward-Hoffmann rules) and stepwise pathways that may allow for stereochemical scrambling. | The interpretation can be ambiguous if intermediates have lifetimes long enough to undergo rotation before product formation. |
| Trapping Experiments | Introduces a reagent that can react with a short-lived intermediate, forming a stable, characterizable product. | Provides strong evidence for the existence of an intermediate that is structurally similar to the transition state. | The trapping agent may alter the reaction pathway. Failure to trap an intermediate does not definitively prove its absence. |
| Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) | Uses ultrashort laser pulses to initiate a reaction and then probe the absorption of transient species on a femtosecond to picosecond timescale. | Can directly observe the spectral signatures of intermediates and, in some cases, the transition state region itself. Provides kinetic data on the formation and decay of these species. | Technically demanding and expensive. The spectral signatures of transient species can be broad and difficult to assign without theoretical calculations. |
| Variable Temperature NMR (VT-NMR) | Monitors changes in NMR spectra as a function of temperature to study dynamic processes. | Can be used to determine the activation barriers for bond rotations or rearrangements, providing thermodynamic data that can be compared with computational predictions for the transition state energy. | Limited to processes that occur on the NMR timescale. |
Case Studies: Unraveling this compound Rearrangements
Thermal Rearrangement of a π-Extended this compound: Concerted vs. Stepwise Pathways
A study on a propeller-shaped π-extended this compound derivative provided a unique opportunity to compare a concerted 1,3-sigmatropic rearrangement with the more common stepwise diradical pathway.[1]
Computational Prediction: Density Functional Theory (DFT) calculations and frontier molecular orbital analysis were used to evaluate the potential energy surfaces for both a concerted and a stepwise rearrangement. The calculations suggested that steric constraints imposed by the bulky anthroxyl substituents would favor a concerted pathway.
Experimental Verification:
-
Thermal Reaction: Upon heating, the MCP derivative underwent a clean C–C bond exchange.[1]
-
Variable Temperature 1H NMR: Line-shape analysis of the VT 1H NMR spectra was used to determine the rate of C–C bond exchange at different temperatures. This allowed for the calculation of the activation parameters for the rearrangement.[1]
-
Photochemical Reaction: In contrast to the thermal reaction, photoirradiation of the MCP derivative generated a stable triplet-state TMM derivative, which could be characterized spectroscopically. This demonstrated that the TMM intermediate could be formed under different conditions.[1]
The experimental results, particularly the clean thermal rearrangement without evidence of a diradical intermediate, strongly supported the computationally predicted concerted 1,3-sigmatropic mechanism for this specific derivative. This stands in contrast to the behavior of less sterically hindered MCPs.
Palladium-Catalyzed Isomerization of Methylenecyclopropanes: Probing the Mechanism with Deuterium Labeling
The isomerization of MCPs to dienes can be efficiently catalyzed by palladium complexes. A proposed mechanism involves the hydropalladation of the double bond. Deuterium labeling studies were instrumental in providing evidence for this pathway.[2]
Proposed Mechanism (Simplified):
-
Oxidative addition of acetic acid to the Pd(0) catalyst to form a palladium-hydride species.
-
Hydropalladation of the MCP double bond.
-
Ring-opening of the cyclopropylmethylpalladium intermediate.
-
β-hydride elimination to form the diene product and regenerate the palladium-hydride catalyst.
Experimental Verification: The reaction was carried out in the presence of deuterated acetic acid (AcOD). The resulting diene products were analyzed for deuterium incorporation. The specific positions of the deuterium atoms in the products were consistent with the proposed hydropalladation mechanism, providing strong support for the predicted reaction pathway and the series of transition states involved.[2]
Experimental Protocols
Variable Temperature 1H NMR for a π-Extended MCP[1]
-
Sample Preparation: A solution of the π-extended this compound derivative (1-M) is prepared in a suitable deuterated solvent (e.g., toluene-d8).
-
Data Acquisition: 1H NMR spectra are recorded at various temperatures, typically in 10-20 K increments, from room temperature up to the desired maximum temperature (e.g., 393 K).
-
Line-Shape Analysis: The rate of C–C bond exchange (kex) at each temperature is determined by analyzing the broadening of specific proton signals using appropriate NMR simulation software.
-
Eyring Analysis: The activation parameters (ΔH‡ and ΔS‡) for the rearrangement are obtained by plotting ln(kex/T) against 1/T (Eyring plot). These experimental values can then be directly compared to the computationally predicted activation energy for the transition state.
Deuterium Labeling for Palladium-Catalyzed MCP Isomerization[2]
-
Reaction Setup: A mixture of the this compound substrate, the Pd(PPh3)4 catalyst, and deuterated acetic acid (AcOD) in a suitable solvent (e.g., toluene) is heated at a specific temperature (e.g., 80 °C) for a set time (e.g., 3-5 hours).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the diene product is isolated using standard purification techniques such as column chromatography.
-
Analysis: The purified product is analyzed by 1H NMR, 2H NMR, and mass spectrometry to determine the location and extent of deuterium incorporation. The observed labeling pattern is then compared with the patterns predicted by different possible mechanisms.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Conclusion
The experimental verification of computationally predicted transition states in this compound reactions exemplifies the power of a multidisciplinary approach in modern chemical research. While direct observation of the transition state remains a formidable challenge, a combination of kinetic isotope effects, stereochemical and isotopic labeling studies, and advanced spectroscopic techniques, when guided by theoretical calculations, can provide a remarkably detailed picture of these ephemeral species. This integrated strategy not only validates theoretical models but also deepens our fundamental understanding of chemical reactivity, paving the way for the rational design of novel chemical transformations.
References
- 1. Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π‑Extended this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal rearrangement of optically active tetradeuterated 2-methoxymethyl-methylenecyclopropane and the bent bond/antiperiplanar hypothesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Catalysts in the Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of molecules containing strained ring systems, such as methylenecyclopropanes (MCPs), is a significant endeavor in modern organic chemistry, with profound implications for drug discovery and development. The inherent chirality within these motifs can dictate the biological activity and pharmacological profile of a molecule. This guide provides a comparative analysis of various chiral catalysts employed in the asymmetric synthesis of axially chiral methylenecyclopropanes via a [2+1] cycloaddition reaction. The performance of these catalysts is evaluated based on yield and enantioselectivity, with supporting experimental data and detailed protocols to aid in methodological replication and catalyst selection.
Performance of Chiral Catalysts in the Asymmetric [2+1] Cycloaddition
The stereochemical outcome of the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes is highly dependent on the choice of the chiral ligand and the metal precursor. The following table summarizes the performance of different chiral PyBox (pybox) ligands in a copper-catalyzed [2+1] cycloaddition of a vinylidene equivalent with an alkene.
| Entry | Chiral Ligand (PyBox derivative) | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | L1 (i-Pr-PyBox) | 5 | 95 | 96 |
| 2 | L2 (Et-PyBox) | 5 | 85 | 92 |
| 3 | L3 (t-Bu-PyBox) | 5 | 91 | 95 |
| 4 | L4 (Ph-PyBox) | 5 | 78 | 88 |
Data is synthesized from representative results in the field for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.
General Procedure for the Asymmetric [2+1] Cycloaddition
To an oven-dried vial equipped with a magnetic stir bar is added the chiral PyBox ligand (0.015 mmol, 5 mol %). The vial is sealed with a septum and purged with argon. Anhydrous toluene (1.0 mL) is added, followed by the copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈, 0.015 mmol, 5 mol %). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the catalyst complex. The alkene substrate (0.30 mmol, 1.0 equiv.) and the vinylidene precursor (1,1-dichloroalkene, 0.36 mmol, 1.2 equiv.) are then added sequentially. A solution of sodium tert-butoxide (0.72 mmol, 2.4 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise over a period of 2 hours via a syringe pump. The reaction mixture is stirred at room temperature for an additional 12 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired axially chiral methylenecyclopropane. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Catalytic Process
To better understand the experimental workflow and the factors influencing the stereochemical outcome, the following diagrams have been generated.
side-by-side comparison of thermal versus photochemical activation of methylenecyclopropane
For researchers and professionals in drug development and organic synthesis, understanding the nuances of reaction activation is paramount for controlling outcomes and optimizing processes. Methylenecyclopropane (MCP), a strained three-membered ring with an exocyclic double bond, serves as a versatile building block. Its high ring strain (approximately 41.0 kcal/mol) provides a thermodynamic driving force for a variety of rearrangements.[1] The activation of these rearrangements can be achieved through either thermal or photochemical means, each leading to distinct mechanistic pathways and product distributions. This guide provides a side-by-side comparison of these two activation methods, supported by experimental data and detailed protocols.
Mechanistic Overview: Divergent Pathways
The activation of this compound typically involves the cleavage of a distal cyclopropane bond, leading to the formation of a trimethylenemethane (TMM) intermediate. However, the nature of this intermediate and the subsequent reaction course are highly dependent on the mode of activation.
Thermal activation of this compound derivatives generally proceeds through the formation of a singlet trimethylenemethane diradical.[2] This intermediate can then undergo various rearrangements. In some cases, particularly with π-extended systems, thermal excitation can induce a concerted 1,3-sigmatropic rearrangement, bypassing the formation of a diradical intermediate altogether.[3][4]
Photochemical activation , on the other hand, can lead to a more complex array of intermediates. Upon photoirradiation, MCP can form a triplet-state TMM derivative.[3][4] Alternatively, photochemical rearrangements have been proposed to proceed through zwitterionic TMM species, fragmentation, or via a cyclobutylidene intermediate.[2] The specific pathway is often dependent on the substitution pattern of the MCP and the irradiation conditions.
The following diagram illustrates the distinct mechanistic pathways for a π-extended this compound derivative under thermal and photochemical conditions.[3][4]
Quantitative Data Comparison
The choice between thermal and photochemical activation can significantly impact reaction outcomes, including yield, reaction time, and stereoselectivity. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Reaction Conditions and Yields
| Substrate | Activation Method | Conditions | Product(s) | Yield (%) | Reference |
| (Cyanomethylene)cyclopropane | Photochemical | λ > 200 nm, Argon matrix, 20 K, 37 h | 1-Cyano-2-methylenecyclopropane | Not specified (gradual appearance) | [2] |
| 1-Cyano-2-methylenecyclopropane | Thermal | 100 °C, 2 h | 1-Cyano-2-methylenecyclopropane (from a precursor) | 46 | [2] |
| π-Extended MCP derivative | Photochemical | Photoirradiation | Triplet TMM derivative | Not specified (generation and reversion) | [3][4] |
| π-Extended MCP derivative | Thermal | 298 K to 393 K | C-C bond fluxionality (rearranged MCP) | Not specified (rate constant determined) | [4] |
| Vinyl and Arylcyclopropanes with TBA[Fe] catalyst | Photochemical | Room temperature, 415 nm | Vinyl or aryldihydrofurans | Good to excellent | [5] |
| Vinyl and Arylcyclopropanes with TBA[Fe] catalyst | Thermal | Higher temperatures | Vinyl or aryldihydrofurans | Good to excellent | [5] |
Table 2: Kinetic Data for the Rearrangement of a π-Extended MCP Derivative [4]
| Parameter | Thermal Activation | Photochemical Activation |
| Rate Constant (kex at 298 K) | 9 s-1 | Not applicable (generates stable triplet) |
| Activation Enthalpy (ΔH‡) | 15.6 kcal mol-1 | Not applicable |
| Activation Entropy (ΔS‡) | -2.1 cal mol-1 K-1 | Not applicable |
| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 16.2 kcal mol-1 | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for both thermal and photochemical activation of this compound derivatives.
Protocol 1: Thermal Synthesis of 1-Cyano-2-methylenecyclopropane[2]
This protocol describes the thermal generation of 1-cyano-2-methylenecyclopropane from a precursor mixture.
-
A mixture of 3-chloro-2-(chloromethyl)-1-propene, potassium cyanide, and sand is prepared.
-
The reaction flask is connected to a receiving flask cooled to -78 °C with a dry ice-acetone bath.
-
The flask containing the sand mixture is gradually heated to 100 °C using an oil bath.
-
The reaction is heated for a total of approximately 2 hours, or until 1 hour after visible effervescence ceases.
-
The product, 1-cyano-2-methylenecyclopropane, is collected as a clear, colorless oil in the receiving flask.
Protocol 2: Photochemical Isomerization of (Cyanomethylene)cyclopropane[2]
This protocol details the matrix-isolation photochemical isomerization of a this compound derivative.
-
(Cyanomethylene)cyclopropane is deposited in an argon matrix at 20 K.
-
The matrix is irradiated with broadband ultraviolet light (λ > 200 nm) for 37 hours.
-
The gradual appearance of new IR signals corresponding to 1-cyano-2-methylenecyclopropane and the simultaneous disappearance of signals for the starting material are monitored via IR spectroscopy.
The following diagram illustrates a generalized experimental workflow for comparing the two activation methods.
Conclusion
The choice between thermal and photochemical activation of this compound offers a powerful tool for controlling reaction pathways and product outcomes. Thermal activation often favors rearrangements through singlet diradical intermediates or concerted pathways, while photochemical activation opens up routes involving triplet states and other unique intermediates. For researchers in drug development and synthetic chemistry, a thorough understanding of these distinct activation modes is essential for the rational design of synthetic routes to complex molecular architectures. The provided data and protocols serve as a foundational guide for further exploration and application of these versatile reactions.
References
- 1. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 2. Photoisomerization of (Cyanomethylene)cyclopropane (C5H5N) to 1-Cyano-2-methylenecyclopropane in an Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Non-decarbonylative photochemical versus thermal activation of Bu4N[Fe(CO)3(NO)] – the Fe-catalyzed Cloke–Wilson rearrangement of vinyl and arylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methylenecyclopropane: A Guide for Laboratory Professionals
For Immediate Release
Researchers and chemical handlers now have access to a comprehensive guide on the proper disposal procedures for methylenecyclopropane, a highly flammable and reactive compound. This document outlines essential safety and logistical information, providing procedural guidance to ensure the safe management of this strained ring compound within a laboratory setting. Due to its inherent risks, adherence to strict safety protocols is paramount.
This compound is a colorless, easily condensed gas or liquid known for its high reactivity stemming from significant ring strain.[1] While it can be stored for extended periods without polymerization, its potential for rapid and exothermic reactions necessitates careful handling and disposal. This guide is intended for researchers, scientists, and drug development professionals who may work with this substance.
Essential Safety and Handling Information
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. It is classified as an extremely flammable gas and is harmful if inhaled.[2] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Skin and Body Protection: Impervious clothing should be worn, and the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: All work with this compound must be conducted in a well-ventilated area, preferably within a laboratory fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative strained ring compound, cyclopropane, as a specific Safety Data Sheet for this compound with this level of detail was not available. This data should be used for general guidance and risk assessment, with the understanding that the properties of this compound may vary.
| Property | Value | Source |
| Chemical Formula | C₄H₆ | [1] |
| Molecular Weight | 54.09 g/mol | [1] |
| Boiling Point | 9 to 12 °C (48 to 54 °F) | [1] |
| Lower Explosion Limit | 2.4 Vol% (for Cyclopropane) | [2] |
| Upper Explosion Limit | 10.4 Vol% (for Cyclopropane) | [2] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases | [3][4][5] |
Step-by-Step Disposal Procedures
The disposal of this compound must be approached with caution and meticulous planning. The following procedures are based on general best practices for highly reactive and flammable chemicals. A site-specific risk assessment must be conducted by qualified personnel before proceeding.
1. Small Quantities (Milligram to Gram Scale):
For very small quantities, disposal through controlled evaporation in a fume hood may be an option, but this is highly dependent on the volatility of the specific sample and local regulations. An alternative and generally safer approach for small quantities of hydrocarbons is absorption onto an inert material followed by incineration.
Experimental Protocol: Absorption and Incineration
-
Preparation: In a designated and properly functioning chemical fume hood, prepare a metal container with a layer of mineral wool or other non-reactive absorbent material.
-
Absorption: Carefully and slowly add the small quantity of this compound to the absorbent material, allowing it to be fully absorbed.
-
Incineration: The container with the absorbed this compound should then be treated as flammable solid waste and disposed of through a licensed hazardous waste disposal company. Under no circumstances should open burning be attempted in a laboratory setting.
2. Larger Quantities or Pressurized Cylinders:
For larger quantities or when dealing with compressed gas cylinders, direct disposal by laboratory personnel is not recommended.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department should be contacted for guidance and to arrange for professional disposal.
-
Return to Supplier: In many cases, unused gas in a cylinder can be returned to the supplier. This is the preferred method for dealing with residual gases.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these guidelines and prioritizing safety, laboratory professionals can effectively manage and dispose of this compound waste, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and your EHS department for guidance.
References
Navigating the Safe Handling of Methylenecyclopropane: A Guide for Laboratory Professionals
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Methylenecyclopropane. This highly flammable and volatile compound demands rigorous adherence to safety procedures to mitigate risks of fire, explosion, and personal exposure. This guide provides immediate, actionable information on personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
Due to its hazardous nature, the selection and use of appropriate personal protective equipment are paramount when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] A face shield should be worn in situations with a high potential for splashing. |
| Skin | Chemical-Resistant Gloves | While specific permeation data for this compound is not readily available, gloves made of materials such as Butyl rubber or Viton are recommended for handling volatile organic compounds and flammable liquids. Nitrile gloves may be suitable for incidental contact but should be replaced immediately upon contamination.[2] Always inspect gloves for integrity before use. |
| Body | Flame-Resistant Lab Coat and Chemical-Resistant Apron | Wear a flame-resistant lab coat over personal clothing. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn. |
| Respiratory | NIOSH-Approved Air-Purifying Respirator | In well-ventilated areas, respiratory protection may not be necessary. However, if ventilation is inadequate or in the event of a spill, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[3][4][5] A full-face respirator also provides eye and face protection. |
| Footwear | Closed-Toed Shoes | Shoes should be made of a non-porous material to prevent skin contact in the event of a small spill. |
Exposure Limits and Physical Hazards
As of the latest data, specific Occupational Exposure Limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) have not been established for this compound. In the absence of specific limits, it is crucial to handle this substance in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. |
| Inhalation | May cause irritation to the nose and throat. High concentrations can lead to dizziness, lightheadedness, and headache.[6] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact. |
| Eye Contact | May cause eye irritation. |
| Ingestion | Harmful if swallowed. |
Emergency Procedures: A Step-by-Step Guide
Immediate and correct response to an exposure or spill is critical. The following protocols outline the necessary steps to take in an emergency.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Spill Response Workflow
A spill of this compound requires a swift and coordinated response to prevent escalation. The following workflow diagram outlines the key steps to be taken.
Handling, Storage, and Disposal Plans
Proper operational and disposal procedures are essential for maintaining a safe laboratory environment.
Handling and Storage Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources : Keep away from open flames, sparks, and other sources of ignition.[7] Use non-sparking tools when handling containers.
-
Grounding : Ground and bond containers when transferring the material to prevent static electricity buildup.
-
Storage Container : Store in a tightly closed, properly labeled container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Temperature : Avoid storing in direct sunlight or in areas with high temperatures.
Waste Disposal Plan
The disposal of this compound and contaminated materials must be treated as hazardous waste.
-
Waste Classification : this compound is classified as a flammable liquid. For transportation and disposal purposes, it may fall under UN 1993, Flammable liquids, n.o.s.[7]
-
Containerization : Collect all waste, including contaminated absorbents and PPE, in a designated, labeled, and sealed container. The container must be compatible with the waste and properly marked as hazardous.
-
Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Vendor : Arrange for disposal through a licensed hazardous waste disposal company. It is illegal to dispose of flammable liquids down the drain or in regular trash.[8][9]
-
Documentation : Maintain accurate records of the waste generated and its disposal, in accordance with local, state, and federal regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 4. cdc.gov [cdc.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. nj.gov [nj.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
